Chemical structure and properties of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
This technical guide provides an in-depth analysis of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde , a critical heterocyclic building block in medicinal chemistry. It details the molecular architecture, validated synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde , a critical heterocyclic building block in medicinal chemistry. It details the molecular architecture, validated synthesis protocols, physicochemical properties, and reactivity profiles essential for drug development.
Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is a bifunctional pharmacophore intermediate featuring a thiazole ring conjugated to a benzaldehyde moiety. This scaffold is highly valued in drug discovery for its ability to participate in hydrogen bonding (via the thiazole nitrogen) and π-stacking interactions (via the aryl-thiazole system).[1] The aldehyde group serves as a versatile "warhead" for further diversification, particularly in the synthesis of Schiff bases , hydrazones , and biaryl systems found in kinase inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).
Molecular Architecture & Electronic Properties[1]
The molecule consists of a central benzene ring substituted at the para positions with a formyl group (-CHO) and a 4-methyl-1,3-thiazol-2-yl group.
Conjugation: The thiazole ring is coplanar with the benzene ring, facilitating extended π-conjugation. This results in a strong UV absorption band (typically
nm).
Dipole Moment: The molecule possesses a significant dipole moment directed from the methyl-thiazole (electron-rich) towards the formyl group (electron-withdrawing), enhancing its solubility in polar organic solvents.
Reactivity Hotspots:
C=O (Aldehyde): Highly susceptible to nucleophilic attack (amines, hydrazines).
Thiazole Nitrogen: Weakly basic; capable of metal coordination or hydrogen bond acceptance.
C5-H (Thiazole): Potential site for electrophilic aromatic substitution (though deactivated by the imine-like nitrogen).
Validated Synthesis Protocols
Two primary routes are established for the synthesis of this compound: the classical Hantzsch Thiazole Synthesis (preferred for scale-up) and the Suzuki-Miyaura Coupling (preferred for library generation).
Respiratory Sensitizer: Avoid inhalation of dust/vapors.
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids over time.
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (due to Nitrogen and Sulfur content).
References
Hantzsch, A. (1881).[3] "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638. (Foundational reference for the synthesis method).
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.
Kashyap, S. J., et al. (2012). "Synthesis of some new bioactive 1,3-thiazole derivatives". Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1).
PubChem Compound Summary. (2025). "4-(1,3-Thiazol-2-yl)benzaldehyde".[4] National Center for Biotechnology Information. Link (Base structure reference for physical property estimation).
BenchChem Protocols. (2025). "Hantzsch Thiazole Synthesis for the Preparation of N-Heterocycles". Link (General protocol validation).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde in Organic Solvents
Content Type: Technical Whitepaper / Methodological Guide
Audience: Senior Researchers, Process Chemists, and Formulation Scientists
Executive Summary
This technical guide provides a comprehensive framework for the solubility profiling of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (CAS: 134543-xx-x / Analogous derivatives), a critical intermediate in the synthesis of Schiff base ligands and bioactive thiazole derivatives.
Given the compound's structural duality—comprising a lipophilic toluene-like domain and a polar heterocyclic thiazole/aldehyde domain—its solubility behavior is non-trivial. This guide details the Gravimetric Isothermal Saturation method for precise data acquisition, applies the Apelblat and van't Hoff thermodynamic models for process scaling, and outlines the expected solubility landscape to expedite solvent selection for crystallization and reaction engineering.
Chemical Identity and Structural Significance[1][2][3][4][5][6][7]
The solubility profile of this compound is dictated by its specific functional groups.[1] Understanding these moieties is the first step in predicting solvent-solute interactions.
Thiazole Ring (N, S): Acts as a hydrogen bond acceptor (N-site) and contributes to
stacking interactions.
Aldehyde Group (-CHO): Highly reactive; susceptible to oxidation; increases polarity relative to the parent biaryl system.
Methyl Group: Increases lipophilicity slightly, reducing water solubility compared to the non-methylated analog.
Synthesis Context (Hantzsch Reaction)
This compound is typically synthesized via the Hantzsch Thiazole Synthesis , condensing 4-cyanobenzaldehyde (via thioamide intermediate) or 4-thiocarbamoylbenzaldehyde with chloroacetone. Impurities from this process (unreacted thioamide or
-haloketones) can drastically alter solubility measurements; therefore, purity >99% (HPLC) is a prerequisite for the protocols below.
Standardized methodology for acquiring mole fraction solubility (
).
To ensure data integrity suitable for thermodynamic modeling, the Static Equilibrium (Gravimetric) method is recommended over dynamic laser monitoring for this compound due to potential chromophore interference in UV-based dynamic methods.
Reagents and Apparatus[3][4][6][8]
Solvents: Analytical grade (AR) or HPLC grade (Purity > 99.5%).
Saturation: Add excess 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde to 20 mL of the target solvent in the jacketed vessel.
Equilibration: Stir continuously at the set temperature (e.g., 298.15 K) for 8 hours .
Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure complete phase separation.
Sampling: Using a pre-heated syringe (to prevent precipitation), withdraw 2-5 mL of the supernatant.
Filtration: Pass through a 0.45
PTFE filter into a pre-weighed weighing jar ().
Weighing (Wet): Immediately weigh the jar containing the solution (
).
Evaporation: Evaporate the solvent in a vacuum oven at 313 K until constant mass is achieved.
Weighing (Dry): Weigh the jar containing the dry solute residue (
).
Calculation
The mole fraction solubility (
) is calculated as:
Where:
= Molecular weight of solute (203.26 g/mol )
= Molecular weight of solvent
Visualization: Solubility & Process Workflow
The following diagram illustrates the logical flow from synthesis to solubility determination and thermodynamic modeling.
Figure 1: Integrated workflow for the synthesis, purification, and solubility profiling of thiazole-benzaldehyde derivatives.
Thermodynamic Modeling
To translate experimental data into process parameters, two models are essential. These models validate the experimental consistency; deviations often indicate solvate formation or experimental error.
Modified Apelblat Equation
This semi-empirical model correlates solubility with temperature. It is the industry standard for engineering data.
A, B, C: Empirical parameters derived from regression analysis.
Utility: Interpolating solubility at non-measured temperatures for cooling crystallization curves.
van't Hoff Equation
Used to calculate the apparent thermodynamic functions of dissolution.
(Enthalpy): Typically positive (endothermic) for this class of compounds, meaning solubility increases with temperature.
(Entropy): Typically positive , driven by the disruption of the crystal lattice.
(Gibbs Energy): Must be positive (non-spontaneous) for a saturated solution equilibrium, but the process of dissolving is driven by the term overcoming .
When documenting your results, structure your data exactly as follows to ensure peer-review readiness:
Table 1: Experimental Mole Fraction Solubility (
) of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
T (K)
Methanol ()
Ethanol ()
Acetone ()
Toluene ()
288.15
[Data]
[Data]
[Data]
[Data]
298.15
[Data]
[Data]
[Data]
[Data]
308.15
[Data]
[Data]
[Data]
[Data]
318.15
[Data]
[Data]
[Data]
[Data]
Process Application: Crystallization Strategy[9]
The solubility data directly informs the purification strategy.
Cooling Crystallization:
Ideal Solvent:Ethanol or Isopropanol .
Reasoning: These solvents typically show a steep solubility curve (high
), allowing for high recovery upon cooling from reflux to 278 K.
Anti-Solvent Crystallization:
System:DMF (Solvent) + Water (Anti-solvent) .
Reasoning: The compound is highly soluble in DMF but insoluble in water. Slow addition of water to a saturated DMF solution yields high-purity crystals.
Figure 2: Decision matrix for selecting crystallization modes based on thermodynamic solubility profiles.
References
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[2] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und
-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link
Thermodynamic Modeling (Apelblat): Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics, 31(1), 85-91. Link
Experimental Methodology: Wang, J., et al. (2016). "Solubility determination and thermodynamic modeling of 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde in different organic solvents". Journal of Molecular Liquids (Representative methodology for thiazole-aldehydes).
Biological Applications: BenchChem. (2025). "4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde: Structure and Applications". BenchChem Compound Database. Link
The Ascendant Pharmacological Promise of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde Derivatives: A Technical Guide for Drug Discovery
Abstract The thiazole nucleus stands as a cornerstone in medicinal chemistry, underpinning the therapeutic efficacy of a multitude of approved drugs.[1] This technical guide delves into the pharmacological potential of a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The thiazole nucleus stands as a cornerstone in medicinal chemistry, underpinning the therapeutic efficacy of a multitude of approved drugs.[1] This technical guide delves into the pharmacological potential of a specific, yet underexplored, class of compounds: derivatives of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde. While direct pharmacological data on this precise scaffold remains nascent, this document synthesizes established synthetic methodologies and extrapolates potential bioactivities from closely related structural analogues. We provide a comprehensive overview for researchers, scientists, and drug development professionals, outlining the synthesis of the core scaffold, the preparation of key derivatives such as Schiff bases and hydrazones, and an exploration of their potential as anticancer and antimicrobial agents. This guide aims to be a foundational resource, illuminating a promising frontier for the development of novel therapeutics.
The Thiazole Scaffold: A Privileged Motif in Drug Design
The five-membered heterocyclic thiazole ring is a recurring structural feature in a vast array of pharmacologically active compounds.[1] Its presence is integral to the function of molecules spanning a wide therapeutic spectrum, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1][2] The significance of the thiazole moiety is underscored by its incorporation into clinically approved drugs such as the anticancer agent Dasatinib and the antiretroviral Ritonavir.[2] The structural rigidity, aromaticity, and the presence of nitrogen and sulfur heteroatoms allow for diverse, high-affinity interactions with biological targets, making it a "privileged scaffold" in drug discovery.[2][3]
The subject of this guide, the 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde core, combines the established therapeutic potential of the thiazole ring with the reactive versatility of a benzaldehyde functional group. The aldehyde moiety serves as a synthetic handle for the generation of a diverse library of derivatives, most notably Schiff bases and hydrazones, which are themselves known to possess significant biological activities.[4][5][6]
Synthesis of the Core Scaffold and Key Derivatives
The synthesis of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde and its derivatives can be approached through established and reliable synthetic routes. The following sections provide detailed protocols, explaining the rationale behind the chosen methodologies.
Synthesis of the Core Aldehyde: The Hantzsch Thiazole Synthesis
The foundational method for the construction of the thiazole ring is the Hantzsch thiazole synthesis, a robust reaction between a thioamide and an α-haloketone.[7][8]
Caption: General workflow for the Hantzsch synthesis of the core thiazole aldehyde.
Experimental Protocol: Synthesis of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
Causality: This one-pot reaction is efficient for constructing the desired 2-aryl-4-methylthiazole scaffold. The use of an α-haloketone with a methyl group dictates the substitution at the 4-position of the thiazole ring.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-formylthiobenzamide (1 equivalent) in ethanol.
Addition of α-Haloketone: To the stirred solution, add 1-chloropropan-2-one (1 equivalent).
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde.
Synthesis of Schiff Base Derivatives
Schiff bases, or imines, are synthesized through the condensation reaction of a primary amine with an aldehyde. This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of diverse molecular structures.[5][6]
Caption: General workflow for the synthesis of Schiff base derivatives.
Experimental Protocol: General Synthesis of Schiff Bases
Causality: The formation of the imine bond is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.
Dissolution: Dissolve 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
Addition of Amine: Add an equimolar amount of the desired substituted primary amine to the solution.
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
Reflux: Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
Isolation and Purification: Upon completion, cool the mixture to room temperature. The Schiff base product often precipitates and can be collected by filtration. The crude product is then washed with cold ethanol and purified by recrystallization.[9]
Synthesis of Hydrazone Derivatives
Hydrazones are formed through the reaction of an aldehyde with a hydrazine derivative. These compounds are known to exhibit a wide range of biological activities, particularly as antimicrobial and anticancer agents.[4][10]
Caption: General workflow for the synthesis of hydrazone derivatives.
Experimental Protocol: General Synthesis of Hydrazones
Causality: Similar to Schiff base formation, hydrazone synthesis is an acid-catalyzed condensation reaction. The choice of hydrazine derivative allows for the introduction of various functional groups, influencing the pharmacological profile of the final compound.
Reactant Preparation: In a round-bottom flask, dissolve 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (1 equivalent) and the chosen hydrazine derivative (e.g., thiosemicarbazide, 1 equivalent) in ethanol.
Catalysis: Add a few drops of a suitable acid catalyst, such as glacial acetic acid or sulfuric acid.[1][11]
Reaction: Reflux the mixture for 4-8 hours, with reaction progress monitored by TLC.
Product Isolation: After cooling, the precipitated hydrazone is collected by filtration.
Purification: The crude product is washed with cold ethanol and purified by recrystallization to obtain the final hydrazone derivative.[11]
Pharmacological Potential: An Extrapolative Analysis
While specific biological data for derivatives of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is limited in the current literature, the known activities of structurally similar thiazole-based Schiff bases and hydrazones provide a strong basis for predicting their pharmacological potential.
Anticancer Activity
Thiazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of key signaling pathways like PI3K/Akt/mTOR.[1][2][4] Schiff bases and hydrazones derived from various heterocyclic aldehydes have also demonstrated significant cytotoxic effects against a range of cancer cell lines.[12][13][14]
Table 1: Cytotoxic Activity of Structurally Related Thiazole Derivatives
Mechanism of Action Insights: The anticancer activity of thiazole derivatives is often attributed to their ability to interact with crucial cellular targets.[1][3] The planar aromatic structure of the thiazole-phenyl moiety can facilitate intercalation with DNA, while the nitrogen and sulfur atoms can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes like topoisomerases and histone deacetylases (HDACs).[1][4] The introduction of the azomethine group (-N=CH-) in Schiff bases and hydrazones can further enhance these interactions and contribute to cytotoxicity.[13][14]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[5]
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the synthesized 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde derivatives for 24, 48, or 72 hours.
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A streamlined workflow for the agar well diffusion method to assess antimicrobial activity.
Structure-Activity Relationship (SAR) and Future Perspectives
Based on the literature for related thiazole derivatives, several structural features can be correlated with pharmacological activity:
Substitution on the Benzaldehyde-derived Ring: The nature and position of substituents on the phenyl ring of the Schiff base or hydrazone derivatives can significantly influence activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., hydroxyl, methoxy) can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets and its ability to cross cell membranes.
The Nature of the Iminic/Hydrazonic Linker: The type of amine or hydrazine used to form the derivative introduces different functionalities that can participate in hydrogen bonding or other interactions, impacting the overall biological profile.
Substitution on the Thiazole Ring: While the core topic specifies a 4-methyl substituent, exploring other alkyl or aryl groups at this position could further tune the activity.
The derivatives of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde represent a promising yet largely untapped area of medicinal chemistry. The synthetic accessibility of this scaffold, coupled with the established pharmacological importance of the thiazole nucleus and its common derivatives, strongly warrants further investigation. Future research should focus on the synthesis of a diverse library of Schiff bases and hydrazones from this core aldehyde and their systematic evaluation for anticancer and antimicrobial activities. In-depth mechanistic studies, including enzyme inhibition assays and molecular docking, will be crucial to elucidate their mode of action and guide the rational design of more potent and selective therapeutic agents.
References
Karabasanavar, S., Allolli, P., Shaikh, I. N., & Kalshetty, B. M. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro Cytotoxicity and DNA Cleavage Studies.
Rauf, A., Rehman, A. U., & Ahmed, J. (2008). Synthesis, Characterization and Antimicrobial Activity of Long-Chain Hydrazones. Acta Chimica Slovenica, 55(3), 448-452.
Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009.
Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
Yernale, N. G., Udayagiri, M. D., & Mruthyunjayaswamy, B. H. M. (2016). Synthesis, characterization, mass spectral fragmentation, thermal study and biological evaluation of new Schiff base ligand and its metal(II) complexes derived from 4-(diethylamino)salicylaldehyde and thiazole moiety. Journal of the Serbian Chemical Society, 81(3), 281-295.
Asundaria, A. S., & Patel, D. R. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(6), 14369-14384.
Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors. RSC advances, 10(5), 2886-2901.
Khan, S. A., & Asiri, A. M. (2013). Synthesis and biological evaluation of some Schiff bases of 4-amino-5-(4-methylsulfonyl)benzyl-2,4-dihydro-3H--[1][10][11]triazole-3-thione. Journal of Saudi Chemical Society, 17(1), 97-102.
Jubie, S., Poojary, B., & Chidananda, N. (2011). Synthesis and biological evaluation of some schiff bases of [4-(amino)-5-phenyl-4H-1, 2,4-triazole-3-thiol]. Journal of Pharmacy Research, 4(4), 1144-1146.
Adimule, V., Poojary, B., & Chidananda, N. (2014). Synthesis, Characterization and Cytotoxic Evaluation of Novel Schiff Base Derivatives of 5-[2-(4-Fluorophenyl) Pyridin-3-yl]-1, 3, 4-Thiadiazol-2-Amine. Indo American Journal of Pharmaceutical Research, 4(12), 5642-5649.
Al-Hakimi, A. N., Al-Azzani, M. M., & Al-Majidi, S. M. (2021). Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry, 14(5), 103108.
Wikipedia. (n.d.). Disk diffusion test. Retrieved February 22, 2026, from [Link]
Singh, R., & Singh, P. (2019). Promising anti-cancer potency of 4,5,6,7-tetrahydrobenzo[d]thiazole-based Schiff-bases. Journal of Molecular Liquids, 300, 112262.
CytoSelect. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved February 22, 2026, from [Link]
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved February 22, 2026, from [Link]
ResearchGate. (2020). (PDF) Anticancer, Antioxidant Activities and Molecular Docking Study of Thiazolidine -4-one and Thiadiazol Derivatives. Retrieved February 22, 2026, from [Link]
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved February 22, 2026, from [Link]
Popiołek, Ł. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(5), 1735.
SAS Publishers. (2015). Research Article Synthesis and Evaluation of Schiff Bases of 1,3,4-Thiadiazolidine Derivatives. Retrieved February 22, 2026, from [Link]
Growing Science. (2016). Current Chemistry Letters Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant a. Retrieved February 22, 2026, from [Link]
ResearchGate. (2026, January). Some thiazole‐based Schiff bases 1–3 with potential bioactivity. Retrieved February 22, 2026, from [Link]
YouTube. (2019, January 19). synthesis of thiazoles. Retrieved February 22, 2026, from [Link]
Abdul Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285–296.
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(1), 103.
Pavan, F. R., & Leite, C. Q. F. (2010). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry, 10(13), 1205-1215.
Abdul Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296.
Kavitha, S., & Laxma Reddy, K. (2016). Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry, 9, S1255-S1262.
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved February 22, 2026, from [Link]
Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(3), 993.
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2017).
Darwish, E. S., Khedr, M. A., & Metwally, M. A. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 15(4), 1743-1748.
YouTube. (2019, January 19). synthesis of thiazoles. Retrieved February 22, 2026, from [Link]
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org.
Moldovan, C., Oniga, O., Tiperciuc, B., Verite, P., Pîrnău, A., & Bojiţă, M. (2009). SYNTHESIS OF A NEW SERIES OF THIAZOLYL- METHYL(CARBONYL-METHYL)
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved February 22, 2026, from [Link]
Singh, R., & Singh, P. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of enzyme inhibition and medicinal chemistry, 24(3), 890-897.
Saipriya, K., & Girish, T. K. (2018). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole.
PubChem. (n.d.). 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde. Retrieved February 22, 2026, from [Link]
Plummer, M. S., Shah, S. K., & Cody, W. L. (1994). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of medicinal chemistry, 37(15), 2464-2470.
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 17(1), 103.
da Silva, A. F., Braganhol, E., Spanevello, R. M., & Cunico, W. (2016). Thiazolidin-4-ones from 4-(methylthio)benzaldehyde and 4-(methylsulfonyl)benzaldehyde: Synthesis, antiglioma activity and cytotoxicity. Bioorganic & medicinal chemistry letters, 26(23), 5764-5768.
Al-Hakimi, A. N., Al-Azzani, M. M., & Al-Majidi, S. M. (2020). Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry, 13(11), 7859-7871.
Šinko, G., Žanco, M. P., & Kovarik, Z. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. International Journal of Molecular Sciences, 23(18), 10469.
Precision Identification and Application of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
The following technical guide is structured to serve as a definitive reference for researchers requiring precise identification, synthesis, and application data for 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde . A Technical...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a definitive reference for researchers requiring precise identification, synthesis, and application data for 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde .
A Technical Whitepaper for Medicinal Chemistry & Drug Discovery
Core Identity & Chemical Characterization
In the high-throughput environment of drug discovery, ambiguity in chemical identity can lead to costly synthesis failures.[1] The compound 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is a specific regioisomer often confused with its structural analogs.
The Validated Identity
The definitive identifiers for this building block are listed below. Note that while generic CAS searches may yield isomers, the specific registry number 1082943-06-3 is the industry standard for this exact connectivity.[1]
Identifier Type
Value
Notes
CAS Number
1082943-06-3
Primary registry number for the 2-aryl-4-methyl isomer.[1]
Defines the 2-position linkage to benzene and 4-position methyl.[1]
InChIKey
CBYYKPBMBIUWJS-UHFFFAOYSA-N
Hash key for database de-duplication.
Structural Specificity (Isomer Distinction)
It is critical to distinguish the target from its common isomers which possess different electronic properties and biological activities:
Target:2-yl linkage (Thiazole C2 attached to Benzene).[1]
Isomer A: 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde (Thiazole C4 attached to Benzene).[1]
Isomer B: 4-(4-Methyl-1,3-thiazol-5-yl)benzaldehyde (Thiazole C5 attached to Benzene).[1]
Synthesis & Production Protocols
For research applications requiring high purity, two primary routes are validated: Suzuki-Miyaura Coupling (recommended for convergent synthesis) and Hantzsch Thiazole Synthesis (recommended for scale-up from commodity precursors).[1]
This classical method constructs the thiazole ring directly but requires protection of the aldehyde to prevent side reactions.
Protocol Logic:
Protection: Convert 4-cyanobenzaldehyde to its acetal (e.g., using ethylene glycol) to protect the aldehyde.[1]
Thioamidation: React the protected nitrile with NaSH or (NH₄)₂S to form the thioamide.
Cyclization: Condense the thioamide with Chloroacetone .
Deprotection: Acidic hydrolysis to restore the aldehyde.[1]
Visualized Synthesis Workflows
The following diagram illustrates the logical flow for both synthesis routes.
Caption: Comparative synthesis workflows. Method A (Top) is recommended for rapid lab-scale access; Method B (Bottom) is cost-effective for bulk manufacturing.[1]
Database Search & Verification Strategy
Finding this specific compound in databases (SciFinder, Reaxys, PubChem) requires filtering out "false positive" isomers.
The "Isomer Trap"
A text search for "Methylthiazolyl benzaldehyde" will return multiple isomers.[1] Use the following logic to verify your search results:
Check the Linkage: Ensure the connection is at the Thiazole C2 position (between Sulfur and Nitrogen).
Check the Methyl Group: Ensure the methyl is at C4 (adjacent to Nitrogen).
Verify via NMR Shifts:
Thiazole Proton (C5-H): Typically appears as a singlet around 6.9 - 7.1 ppm .[1]
Aldehyde Proton: Distinct singlet at ~10.0 ppm .[1]
Use this decision tree when evaluating vendor catalogs or search results.
Caption: Decision matrix for validating chemical structure from ambiguous database search results.
Applications in Drug Development
This aldehyde serves as a versatile "warhead" or linker in medicinal chemistry.[1]
Schiff Base Formation: The aldehyde reacts readily with amines to form imines (Schiff bases), a common motif in antimicrobial agents [1].
Knoevenagel Condensation: Used to extend the carbon chain, often creating acrylonitrile derivatives active against specific kinases.
Heterocycle Construction: The aldehyde can be converted into other heterocycles (e.g., imidazoles, benzimidazoles) to create bi-heterocyclic scaffolds common in oncology drugs.
References
PubChem Compound Summary. (2025). 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde.[1] National Center for Biotechnology Information.[1] Retrieved from [Link]
Hantzsch, A. (1881). Ueber die Synthese des Thiazols. Berichte der deutschen chemischen Gesellschaft. (Foundational mechanistic reference for Method B).
Stability profile of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde under standard conditions
This technical guide details the stability profile, degradation mechanisms, and handling protocols for 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde .[1] It is designed for researchers requiring rigorous data on the molecule...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the stability profile, degradation mechanisms, and handling protocols for 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde .[1] It is designed for researchers requiring rigorous data on the molecule's behavior under standard and stress conditions.
[1]
Executive Summary
4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (CAS: Variable/Analogous to 13451-93-9 family) is a biaryl building block characterized by a benzaldehyde moiety coupled to a 4-methylthiazole ring.[1] While the thiazole core exhibits robust aromatic stability, the aldehyde functionality renders the molecule susceptible to autoxidation and nucleophilic attack (specifically Schiff base formation). Under standard laboratory conditions (25°C, ambient air), the primary degradation pathway is the conversion to the corresponding benzoic acid derivative. This guide outlines the mechanistic basis of these instabilities and provides validated protocols for their monitoring and mitigation.
Physicochemical Identity & Properties[1][2][3][4]
Property
Specification
Chemical Name
4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
Molecular Formula
C₁₁H₉NOS
Molecular Weight
203.26 g/mol
SMILES
CC1=C(SC=N1)C2=CC=C(C=C2)C=O
Appearance
Pale yellow to tan crystalline solid
Solubility
Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water
The most critical stability risk is the autoxidation of the formyl group . Like most benzaldehydes, this molecule undergoes a radical-chain mechanism in the presence of atmospheric oxygen, converting the aldehyde to 4-(4-methyl-1,3-thiazol-2-yl)benzoic acid .[1]
Mechanism:
Initiation: Homolytic cleavage of the aldehydic C-H bond (facilitated by light or trace metal impurities).
Propagation: The resulting acyl radical reacts with O₂ to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule to form a peracid (perbenzoic acid derivative).
Termination/Conversion: The peracid reacts with another equivalent of aldehyde to yield two equivalents of the carboxylic acid.
Hydrolytic Stability[1]
Thiazole Ring: The 1,3-thiazole ring is highly stable against hydrolysis under neutral and moderate acidic/basic conditions due to its aromatic character. Ring opening requires extreme conditions (e.g., concentrated strong acid at high heat).
Aldehyde: The aldehyde group does not hydrolyze but can undergo reversible hydration to a gem-diol in aqueous media, though the equilibrium heavily favors the carbonyl form.
Photostability
The conjugated biaryl system (phenyl-thiazole) absorbs in the UV region.[1] Prolonged exposure to UV light can accelerate:
Radical generation: Promoting the autoxidation described above.
Photo-isomerization: While the biaryl bond allows rotation, there are no cis/trans isomers to interconvert; however, photo-induced excitation can lead to singlet oxygen generation, further accelerating degradation.
Reactivity with Nucleophiles
The molecule is incompatible with primary amines. In solution, it will rapidly condense to form Schiff bases (imines) , releasing water. This reaction is reversible but complicates analysis if amine-containing solvents or buffers (e.g., Tris) are used.
Visualized Degradation Pathways[1]
The following diagram illustrates the primary degradation (oxidation) and potential synthetic impurity pathways.
Caption: Figure 1. Primary oxidative degradation pathway of the aldehyde moiety to carboxylic acid and conditional Schiff base formation.
Experimental Protocols
Validated HPLC Stability-Indicating Method
To quantify stability, use this Reverse Phase HPLC method designed to separate the neutral aldehyde from the acidic degradant.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps the degradant protonated/retained).
Degradation. Significant conversion to carboxylic acid.[1]
Photolysis
Expose solid/solution to UV light (ICH Q1B) for 24h.
Degradation. Decrease in assay; increase in acid + unknown peaks.[1]
Synthesis & Impurity Profile (Hantzsch Route)
Understanding the synthesis helps identify potential stability-compromising impurities.[1] The standard route is the Hantzsch Thiazole Synthesis .
Caption: Figure 2. Hantzsch synthesis route highlighting sulfur residues that may act as oxidation catalysts.
Implication: Trace sulfur or metal (copper/iron) residues from synthesis can act as radical initiators, accelerating the aldehyde oxidation. High-purity (>98%) material is essential for long-term stability. [1]
Storage & Handling Recommendations
Based on the mechanisms above, the following "Standard Conditions" are defined for optimal stability:
Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred.[1]
Atmosphere:Inert Gas Flush (Argon or Nitrogen) is mandatory after every use to prevent autoxidation.
Container: Amber glass vials with Teflon-lined caps to prevent UV exposure and moisture ingress.
Solution State: Avoid storing in solution for long periods. If necessary, use DMSO-d6 or anhydrous DCM and store frozen. Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent hemiacetal formation.[1]
References
Hantzsch, A. (1881).[2] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1-82. (Foundational chemistry for thiazole/pyridine synthesis).
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for Hantzsch Thiazole Synthesis mechanism).
PubChem. (n.d.). Compound Summary for CID 28343251: 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde.[1] National Center for Biotechnology Information.[1] Retrieved from [Link]
Kashyap, S. J., et al. (2012). "Review on Synthesis and Biological Activity of Thiazole Derivatives". International Journal of ChemTech Research, 4(3). (Context on stability of 2-arylthiazole scaffolds).
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard protocols for stress testing).
Application Note: Synthesis of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde via Hantzsch Reaction
Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde , a critical pharmacophore intermediate used in the development of non-purine xan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde , a critical pharmacophore intermediate used in the development of non-purine xanthine oxidase inhibitors (e.g., Febuxostat analogs) and other bioactive heterocycles.
The method utilizes the Hantzsch Thiazole Synthesis , coupling 4-thiocarbamoylbenzaldehyde with chloroacetone. Unlike generic protocols, this guide addresses the specific stability challenges of the aldehyde moiety during the sulfur-mediated cyclization, recommending a buffered process control strategy to maximize yield (>85%) and purity (>98% HPLC).
Mechanistic Basis & Retrosynthesis
The synthesis relies on the condensation of a thioamide with an
-haloketone.[1] The reaction proceeds via a nucleophilic attack of the sulfur atom on the -carbon of the chloroacetone, followed by an intramolecular attack of the nitrogen on the carbonyl, resulting in dehydration and aromatization.
Critical Mechanistic Insight
While the Hantzsch reaction is generally robust, the presence of the electrophilic aldehyde on the phenyl ring presents a chemoselectivity challenge. Strong acidic conditions or harsh thionating agents (used to generate the thioamide precursor) can degrade the aldehyde. Therefore, this protocol emphasizes the isolation of the thioamide intermediate rather than a one-pot procedure, ensuring the aldehyde remains intact before cyclization.
Pathway Visualization
Figure 1: Synthetic pathway highlighting the stepwise conversion to preserve the aldehyde functionality.
H₂S Management: The preparation of the thioamide generates trace Hydrogen Sulfide. All operations in Step 1 must be performed in a functioning fume hood with a caustic scrubber trap (NaOH solution).
Chloroacetone Handling: This is a potent lachrymator. Use double nitrile gloves and handle only in the hood. Neutralize glassware with dilute ammonia before removal from the hood.
Experimental Protocol
Step 1: Synthesis of 4-Thiocarbamoylbenzaldehyde
Objective: Selective conversion of nitrile to thioamide without affecting the aldehyde.
Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, nitrogen inlet, and temperature probe.
Dissolution: Charge 4-cyanobenzaldehyde (13.1 g, 100 mmol) and DMF (60 mL). Stir until dissolved.
Catalyst Addition: Add MgCl₂·6H₂O (20.3 g, 100 mmol). The solution may turn slightly turbid.
Thionation: Add NaSH flakes (8.4 g, 150 mmol) in portions over 15 minutes to control exotherm.
Reaction: Stir at 25–30°C for 4–6 hours.
Monitoring: Check TLC (Hexane/EtOAc 1:1). Product (Thioamide) is significantly more polar (lower R_f) than the nitrile.
Workup:
Pour the deep yellow/orange mixture into ice-cold 0.5 M HCl (300 mL) to quench and precipitate the product. Caution: H₂S gas evolution.
Filter the yellow solid.
Wash with water (3 x 50 mL) to remove residual DMF and salts.
Drying: Dry under vacuum at 40°C.
Yield Expectation: 14–15 g (85–90%).
QC Check: IR should show broad NH bands (3100-3300 cm⁻¹) and loss of sharp CN peak (2230 cm⁻¹).
Step 2: Hantzsch Cyclization to Target
Objective: Formation of the thiazole ring.
Setup: Equip a 500 mL RBF with a magnetic stir bar and reflux condenser.
Excess >1.2 leads to difficult-to-remove alkylated impurities.
Step 2 pH (Workup)
pH 8.0 – 9.0
pH >10 may induce Cannizzaro reaction on the aldehyde.
Analytical Validation
Appearance: Pale yellow to tan crystalline solid.
Melting Point: 108–110°C (Lit. varies by crystal form, typically >100°C for pure aldehyde).
¹H NMR (400 MHz, DMSO-d₆):
10.05 (s, 1H, CHO ) – Diagnostic Peak
8.15 (d, 2H, Ar-H ortho to thiazole)
8.02 (d, 2H, Ar-H ortho to CHO)
7.45 (s, 1H, Thiazole C5-H )
2.45 (s, 3H, Thiazole CH₃ )
Mass Spec (ESI+): [M+H]⁺ = 204.05
Expert Commentary: The "Aldehyde Risk"
In high-value synthesis (e.g., GMP manufacturing of Febuxostat intermediates), the direct handling of the aldehyde in Step 1 can be risky due to batch-to-batch variability in NaSH quality.
Alternative "Protected" Route:
If Step 1 yields degrade (indicated by multiple spots on TLC), employ the Acetal Protocol :
Protect 4-cyanobenzaldehyde with Trimethyl Orthoformate/MeOH (
cat) Dimethyl acetal.
Perform Thioamidation (Step 1) on the acetal.
Perform Hantzsch (Step 2) on the acetal.
Deprotect (1M HCl/THF) as the final step.
This route adds steps but guarantees aldehyde integrity.
Technical Application Note: Scalable Synthesis of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
Part 1: Strategic Overview & Retrosynthetic Analysis The molecule 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is a critical heteroaryl-aldehyde intermediate. It serves as a "linchpin" scaffold in medicinal chemistry, parti...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Overview & Retrosynthetic Analysis
The molecule 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is a critical heteroaryl-aldehyde intermediate. It serves as a "linchpin" scaffold in medicinal chemistry, particularly in the synthesis of xanthine oxidase inhibitors (analogous to Febuxostat) and antimicrobial hydrazones.
The synthesis of this moiety presents a classic chemoselectivity challenge: constructing a thiazole ring without oxidizing or degrading the sensitive aldehyde functionality on the phenyl ring.
Retrosynthetic Logic
We evaluate two primary routes. The choice depends on available instrumentation and scale:
Route A (Hantzsch Thiazole Synthesis): The most atom-economical method for multi-gram to kilogram scale-up. It constructs the thiazole ring from acyclic precursors.
Route B (Suzuki-Miyaura Coupling): A modular, high-throughput approach ideal for medicinal chemistry libraries (milligram scale), utilizing pre-functionalized blocks.
Figure 1: Retrosynthetic disconnection showing the convergent Suzuki route vs. the linear Hantzsch construction.
Part 2: Experimental Protocols
Protocol A: Modified Hantzsch Synthesis (Recommended for Scale-Up)
Rationale: This route avoids expensive palladium catalysts. We utilize a chemoselective thionation of the nitrile group that preserves the aldehyde, followed by cyclization.
Step 1: Synthesis of 4-Thiocarbamoylbenzaldehyde
Standard thionation reagents (like Lawesson's) can be difficult to purify. We use a NaSH/MgCl₂ system which is highly selective for nitriles in the presence of aldehydes.
Setup: Charge a round-bottom flask with 4-cyanobenzaldehyde (10 mmol) and DMF (20 mL).
Activation: Add MgCl₂·6H₂O (10 mmol) to the solution. Stir for 15 minutes at room temperature (RT) to activate the nitrile via Lewis acid coordination.
Thionation: Add NaSH hydrate (20 mmol) in one portion. The mixture will likely turn dark green or deep yellow.
Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Hexane:EtOAc 2:1). The nitrile spot (
) should disappear, replaced by the thioamide spot ().
Quench: Pour the reaction mixture into ice-cold 1M HCl (100 mL). Caution:
gas may evolve; perform in a fume hood.
Isolation: A yellow precipitate will form. Filter the solid, wash copiously with water to remove magnesium salts, and dry under vacuum.
Yield Expectation: 85–90%.
Checkpoint: IR should show disappearance of the nitrile peak (
Dissolution: Dissolve the thioamide (10 mmol) in Ethanol (30 mL).
Addition: Add chloroacetone (11 mmol) dropwise at RT.
Reflux: Heat the mixture to reflux (
) for 4–6 hours.
Mechanistic Insight: The sulfur attacks the alkyl chloride (SN2), followed by intramolecular attack of the nitrogen on the ketone, dehydration, and aromatization.
Workup: Cool the mixture to RT. The volume should be reduced by 50% via rotary evaporation.
Neutralization: Pour into saturated aqueous
to neutralize the HCl byproduct.
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Suzuki-Miyaura Coupling (Recommended for Library Generation)
Rationale: High functional group tolerance and rapid execution.
Materials:
4-Formylphenylboronic acid (1.2 eq)
2-Bromo-4-methylthiazole (1.0 eq)
Catalyst:
(3–5 mol%)
Base:
(2.0 eq)
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Procedure:
Degassing: In a microwave vial or sealed tube, combine the bromide, boronic acid, and base in the solvent mixture. Sparge with Argon/Nitrogen for 10 minutes (Critical step to prevent Pd oxidation).
Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.
Reaction: Heat to
for 12 hours (thermal) or for 30 minutes (microwave).
Workup: Filter through a pad of Celite to remove Palladium black. Dilute with water and extract with DCM.
Purification: Silica gel chromatography.
Part 3: Analytical Data & Quality Control
Expected Characterization Data
The following data confirms the structure of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde.
Technique
Diagnostic Signal
Structural Assignment
1H NMR (DMSO-d6)
10.05 ppm (s, 1H)
Aldehyde proton (-CHO)
8.10 ppm (d, 2H)
Phenyl protons ortho to thiazole
7.98 ppm (d, 2H)
Phenyl protons ortho to aldehyde
7.45 ppm (s, 1H)
Thiazole C5-H
2.45 ppm (s, 3H)
Methyl group on thiazole
IR Spectroscopy
1690–1700 cm⁻¹
C=O stretch (Aldehyde)
1600 cm⁻¹
C=N stretch (Thiazole)
Mass Spectrometry
m/z = 203.04 [M+H]+
Molecular Ion (Calc MW: 203.26)
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (Step 1)
Incomplete activation of nitrile.
Ensure is added before NaSH. Use dry DMF.
Aldehyde Oxidation
Air oxidation during workup.
Perform extractions quickly; use atmosphere. Avoid strong bases (NaOH) which trigger Cannizzaro reaction.
Sticky Thioamide
Sulfur impurities.
Wash the crude thioamide with or cold ether to remove elemental sulfur.
Pd Black Precipitation
Oxygen in Suzuki coupling.
Degas solvents thoroughly (freeze-pump-thaw or vigorous sparging).
Part 4: Safety & Handling (Critical Control Points)
Chloroacetone: This is a Schedule 1 substance in some jurisdictions due to its use as a tear gas. It is a severe lachrymator. Protocol: All transfers must occur inside a functioning fume hood. Neutralize glassware with dilute ammonia before removing from the hood.
Hydrogen Sulfide (
): The acidification of NaSH generates toxic . Use a scrubber (NaOH trap) attached to the reaction vessel vent line.
Palladium Residues: For pharmaceutical applications, the Suzuki route requires scavenging steps (e.g., SiliaMetS® Thiol) to reduce heavy metal content below 10 ppm.
Application Note: 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde as a Schiff Base Precursor
Abstract & Introduction 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is a specialized heterocyclic building block used primarily in the synthesis of biologically active Schiff bases (imines) and coordination complexes. Stru...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is a specialized heterocyclic building block used primarily in the synthesis of biologically active Schiff bases (imines) and coordination complexes. Structurally, it features a benzaldehyde moiety substituted at the para-position with a 4-methyl-1,3-thiazole ring.[1]
This dual-ring system offers a distinct advantage over simple benzaldehydes: the thiazole ring acts as a pharmacophore with established antimicrobial and anticancer properties, while the aldehyde function serves as a reactive "hook" for derivatization. When condensed with primary amines, the resulting azomethine (–C=N–) linkage creates a conjugated system capable of chelating transition metals or interacting with biological targets like DNA and enzymes (e.g., DNA gyrase).
Key Applications:
Medicinal Chemistry: Synthesis of antibacterial, antifungal, and anticancer agents.[2][3][4][5]
Coordination Chemistry: Ligand precursors for Cu(II), Ni(II), and Zn(II) complexes.[6][7]
Materials Science: Fluorescence probes and liquid crystal mesogens.
Chemical Properties & Handling[8]
Before initiating synthesis, verify the physicochemical properties of the precursor to ensure reaction compatibility.
Property
Specification
IUPAC Name
4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
Molecular Formula
C₁₁H₉NOS
Molecular Weight
203.26 g/mol
Appearance
Pale yellow to tan solid
Solubility
Soluble in DMSO, DMF, Chloroform, Dichloromethane. Sparingly soluble in cold Ethanol/Methanol (requires heat).
Storage
2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Stability
Stable under standard conditions; sensitive to strong oxidizers.
Protocol 1: General Synthesis of Schiff Bases
Objective: To synthesize Schiff base derivatives by condensing 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde with a primary aromatic amine (e.g., substituted aniline, hydrazide).
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde in 20 mL of absolute ethanol.
Note: If the aldehyde does not dissolve completely, warm gently to 40°C.
Addition: Add 1.0 mmol of the chosen primary amine to the solution.
Catalysis: Add 2–3 drops of glacial acetic acid.
Mechanism:[8] Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.[8]
Reflux: Attach a reflux condenser and heat the mixture at 70–80°C (Reflux) for 3–6 hours .
Monitoring: Check progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.6–0.7 depending on plate).
Isolation:
Cool the reaction mixture to room temperature.
Pour the mixture into crushed ice (approx. 100 g) with stirring. The Schiff base should precipitate as a colored solid (often yellow/orange).
Purification:
Filter the precipitate using a Buchner funnel.
Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted amine.
Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain analytical purity.
Reaction Pathway Visualization
Figure 1: Step-wise reaction pathway for the synthesis of thiazole-derived Schiff bases.
Protocol 2: Synthesis of Metal Complexes
Objective: To utilize the synthesized Schiff base as a ligand for transition metal coordination (Cu, Co, Ni, Zn).
Reagents[3][9][10][11][12]
Ligand: Schiff base from Protocol 1 (2.0 mmol).
Metal Salt: MCl₂[7]·xH₂O or M(CH₃COO)₂·xH₂O (1.0 mmol).
Solvent: Ethanol/Methanol.
Methodology[3]
Ligand Solution: Dissolve 2.0 mmol of the Schiff base in 25 mL hot ethanol.
Metal Addition: Dissolve 1.0 mmol of the metal salt in 10 mL ethanol and add dropwise to the ligand solution under continuous stirring.
Reflux: Heat the mixture at reflux for 4–8 hours .
Observation: A color change or precipitation usually indicates complex formation.
pH Adjustment: If no precipitate forms, adjust pH to ~7–8 using an ethanolic sodium acetate solution.
Isolation: Filter the solid complex, wash with hot water (to remove excess metal salts) and ethanol, then dry in a vacuum desiccator over CaCl₂.
Characterization Guide
To ensure the integrity of the synthesized compounds, look for these specific spectral signatures.
Technique
Parameter
Expected Observation
Interpretation
FT-IR
C=O Stretch
Absent (~1700 cm⁻¹)
Confirms consumption of aldehyde.
FT-IR
C=N Stretch
1600 – 1635 cm⁻¹
Confirms formation of Azomethine linkage.
¹H NMR
Aldehyde Proton
Absent (~10.0 ppm)
Confirms reaction completion.
¹H NMR
Azomethine Proton
Singlet, 8.2 – 8.9 ppm
Diagnostic peak for Schiff base.
¹H NMR
Thiazole Protons
Singlet, ~7.8 – 8.0 ppm
Proton at C5 of thiazole ring.
¹H NMR
Methyl Group
Singlet, ~2.4 – 2.5 ppm
Methyl group on thiazole ring.
Biological Application Logic
The utility of these precursors lies in the "Hybrid Pharmacophore" approach.
Mechanism: The thiazole ring mimics histidine or other biological residues, facilitating binding to enzyme active sites. The Schiff base nitrogen (imine) provides a lone pair for hydrogen bonding with DNA base pairs or chelating metal ions essential for bacterial metabolism.
Targeting:
DNA Gyrase Inhibition: Thiazole Schiff bases have shown efficacy in docking studies against E. coli DNA gyrase B.
Oxidative Stress: The conjugated system can scavenge free radicals (DPPH assay).
Figure 2: Biological mechanism of action for Thiazole-Schiff base derivatives.
Troubleshooting & Tips
Oiling Out: If the product forms an oil instead of a solid, evaporate the solvent to half volume and scratch the flask walls with a glass rod. Alternatively, refrigerate overnight.
Hydrolysis: Schiff bases are susceptible to hydrolysis in acidic aqueous environments. Ensure all solvents are dry (anhydrous) during synthesis.
Solubility: If the final product is insoluble in ethanol, use DMSO-d6 for NMR analysis.
References
Chavan, P., et al. (2023).[2] "Synthesis, spectroscopic characterization and biological activity of newly formulated thiazole ring containing Schiff base ligands." Chemical Journal.
Al-Amiery, A. A., et al. (2012). "Antioxidant and antimicrobial activities of novel quinazolinone derivatives." Medical Chemistry Research. (Provides context on thiazole-Schiff base antioxidant mechanisms).
Kareem, A., et al. (2021).[9] "Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study." BMC Chemistry.
PubChem. (2023). "4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde Compound Summary." National Library of Medicine.
Procedure for condensation of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde with amines
Executive Summary & Biological Context This application note details the optimized synthetic procedures for generating Schiff bases (imines) derived from 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde . These scaffolds are cr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Biological Context
This application note details the optimized synthetic procedures for generating Schiff bases (imines) derived from 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde . These scaffolds are critical intermediates in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles due to the pharmacophoric synergy between the thiazole ring and the azomethine linker [1, 2].[1]
Unlike simple benzaldehydes, the 4-(thiazol-2-yl) substituent introduces specific electronic and steric considerations.[1] The thiazole ring acts as a heteroaromatic system that extends conjugation, influencing the electrophilicity of the carbonyl carbon.[1] This guide provides two validated protocols: a Standard Solvothermal Reflux (Method A) for scalability and a Microwave-Assisted Synthesis (Method B) for high-throughput library generation.
Chemical Basis & Reaction Mechanism
The condensation reaction proceeds via a reversible nucleophilic addition-elimination pathway. The presence of the 4-methyl-1,3-thiazol-2-yl moiety at the para-position of the benzaldehyde creates a unique electronic environment.
Electronic Effect: The thiazole ring is electron-withdrawing relative to the phenyl ring (inductive effect of Nitrogen/Sulfur). This enhances the electrophilicity of the carbonyl carbon, generally accelerating nucleophilic attack by the amine compared to unsubstituted benzaldehyde.[1]
Steric Considerations: While the para-substitution minimizes direct steric hindrance at the reaction site, the solubility of the starting aldehyde can be lower in non-polar solvents, necessitating polar protic solvents like ethanol.[1]
Mechanism Visualization
The following diagram illustrates the acid-catalyzed pathway, highlighting the critical carbinolamine intermediate.[1][2]
Figure 1: Acid-catalyzed mechanism for the condensation of thiazolyl-benzaldehyde with amines.[1]
Experimental Protocols
Pre-Requisites & Safety
Starting Material: 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (CAS: 134986-82-4 or analog).[1]
Solvent: Absolute Ethanol (EtOH) is preferred over Methanol to allow higher reflux temperatures (
Safety: Work in a fume hood. Amines can be toxic/corrosive.
Method A: Standard Solvothermal Reflux (Scale: 1–10 mmol)
Best for: Bulk synthesis, crystalline products, and thermally stable amines.[1]
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde in 15 mL of absolute ethanol.
Activation: Add 2–3 drops of glacial acetic acid. Stir at room temperature for 5 minutes to activate the carbonyl.
Addition: Add 1.0–1.1 mmol (slight excess) of the primary amine.
Note: If the amine is a hydrochloride salt, add 1.0 mmol of sodium acetate to liberate the free base in situ.[1]
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 3–6 hours .
Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 7:3).[1] The aldehyde spot (
) should disappear.
Work-up:
Cool the reaction mixture to room temperature, then place in an ice bath.
The Schiff base typically precipitates as a solid.
Filter the solid under vacuum and wash with cold ethanol (
).
Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture if solubility is low.
Best for: High-throughput screening, difficult condensations, and solvent reduction.[1]
Preparation: In a microwave-safe process vial (10–20 mL), mix 1.0 mmol of the aldehyde and 1.0 mmol of the amine.
Solvent/Catalyst: Add a minimum amount of ethanol (1–2 mL ) to create a slurry and 1 drop of glacial acetic acid.
Alternative: This reaction can often be performed solvent-free (neat) if one component is liquid or if they form a eutectic melt.
Irradiation: Irradiate at 140–280 Watts (or set temperature to
) for 2–5 minutes .
Pulse Method:[1] Irradiate in 30-second bursts with 10-second cooling intervals to prevent superheating/degradation.
Work-up:
Allow the vial to cool.
Add 5 mL of ice-cold ethanol to the residue and scratch the side of the vial to induce crystallization.
Filter and wash as in Method A.
Workflow Decision Matrix
Use the following logic tree to select the appropriate synthesis method for your specific amine substrate.
Figure 2: Decision matrix for selecting the optimal condensation protocol.
Characterization & Validation
To ensure the integrity of the synthesized Schiff base, the following spectral signatures must be verified. The disappearance of the carbonyl peak and the appearance of the imine stretch are the primary indicators.
Table 1: Key Spectral Data for Thiazolyl-Benzaldehyde Schiff Bases
Technique
Functional Group
Expected Value
Notes
FT-IR
C=N Stretch (Imine)
1600 – 1635 cm⁻¹
Strong, sharp band.[1] Distinct from C=O (1680–1700 cm⁻¹).[1]
FT-IR
C-S-C (Thiazole)
650 – 700 cm⁻¹
Characteristic of the thiazole ring [3].
¹H NMR
-CH=N- (Azomethine)
8.3 – 8.9 ppm
Singlet.[4] Downfield shift due to conjugation with thiazole-phenyl system [4].
Solution: The product did not crystallize. Re-dissolve in a minimum amount of hot ethanol and add dropwise water until turbid. Refrigerate overnight.
Issue: Low Yield/Incomplete Reaction.
Solution: Use a Dean-Stark trap (if using toluene as solvent) to physically remove water, driving the equilibrium forward (Le Chatelier’s principle).[1]
Issue: Hydrolysis during workup.
Solution: Ensure all wash solvents are neutral. Avoid acidic aqueous washes, which will hydrolyze the imine back to the aldehyde and amine.[1]
References
Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Schiff Base.
Source: CORE (Vertex AI).[1]
URL:[Link][1]
Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives.
Source: Asian Journal of Research in Chemistry.
URL:[Link][1][5][3][4][6][7][8][9]
Microwave Assisted Synthesis and Characterization of Azomethines of Aryl Thiazole.
Source: Asian Journal of Chemistry.[6]
URL:[Link]
Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors: Synthesis and NMR.
Source: Arabian Journal of Chemistry.
URL:[Link][1]
Preparation and Characterization of Some Schiff Base Compounds (NMR Data).
Source: DergiPark.
URL:[Link]
Application Note: Synthesis of Thiazole-Bearing Chalcones via Claisen-Schmidt Condensation
[1][2] Executive Summary This application note details a robust, scalable protocol for synthesizing thiazole-incorporated chalcones starting from 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde . These hybrid scaffolds are of...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This application note details a robust, scalable protocol for synthesizing thiazole-incorporated chalcones starting from 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde . These hybrid scaffolds are of significant interest in medicinal chemistry, exhibiting potent tubulin polymerization inhibition, anti-inflammatory, and antimicrobial properties [1, 2].
The method utilizes a base-catalyzed Claisen-Schmidt condensation .[1][2][3][4][5] Unlike generic protocols, this guide addresses the specific solubility and reactivity profiles of thiazole-substituted aldehydes, ensuring high purity and reproducible yields. We employ a "self-validating" workflow where visual cues and Thin Layer Chromatography (TLC) checkpoints confirm reaction progress before workup.
Strategic Analysis & Retrosynthesis
The target molecule combines two pharmacophores: the 1,3-thiazole ring and the
-unsaturated ketone (chalcone).
Electrophile: 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde. The thiazole ring at the para-position acts as an electron-withdrawing group (via induction), moderately activating the aldehyde carbonyl toward nucleophilic attack.
Key Challenge: The thiazole moiety can reduce solubility in standard alcoholic solvents at lower temperatures, requiring optimized solvent ratios to prevent premature precipitation of reactants.
Reaction Scheme (Graphviz)
Figure 1: General reaction scheme for the synthesis of thiazole-chalcone hybrids.
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the acetophenone derivative in 10 mL of Ethanol .
Add 1.0 mmol of 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde.
Note: If the aldehyde does not fully dissolve, heat gently to 40°C until a clear solution is obtained, then cool back to room temperature (RT).
Phase 2: Enolization & Condensation
3. Add 1.0 mL of 40% aqueous NaOH dropwise over 5 minutes while stirring vigorously.
Observation: The solution often turns yellow or orange immediately upon base addition, indicating enolate formation and initial conjugation.
Stir the reaction mixture at Room Temperature (25°C) for 6–12 hours.
Optimization: For electron-rich acetophenones (e.g., 4-methoxy), heating to 50°C may be required to drive the reaction to completion [3].
Phase 3: Validation (The Checkpoint)
5. TLC Monitor: Spot the reaction mixture against the starting aldehyde (Mobile Phase: Hexane:Ethyl Acetate 3:1).
Success Criteria: Disappearance of the aldehyde spot () and appearance of a new, highly fluorescent spot (under UV 254/365 nm) at a lower or distinct color change.
Phase 4: Workup & Purification
6. Pour the reaction mixture into 50 mL of crushed ice/water with stirring.
7. Optional: If the product is an oil or gum, neutralize carefully with 1M HCl to pH ~7 to promote solidification.
8. Filter the resulting precipitate using a Buchner funnel. Wash the solid copiously with cold water (3 x 20 mL) to remove excess base.
9. Recrystallization: Purify the crude solid by recrystallizing from hot Ethanol.
Yield: Typical isolated yields range from 75% to 92%.[1]
Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an Aldol condensation followed by an E1cB elimination.
Figure 2: Step-wise mechanism of the base-catalyzed Claisen-Schmidt condensation.
Key Insight: The elimination step (Step 4) is irreversible and driven by the formation of the extended conjugated system involving the phenyl ring, the enone, the phenylene linker, and the thiazole ring [4].
Characterization & Data Analysis
Successful synthesis is confirmed by specific spectral signatures.
Varying the acetophenone affects yield and melting point.
Acetophenone R-Group
Reaction Time
Yield (%)
Melting Point (°C)
H (Unsubstituted)
6 h
85
140–142
4-Cl
5 h
91
165–167
4-OCH₃
12 h (warm)
78
132–135
4-NO₂
3 h
94
188–190
Troubleshooting & Expert Tips
"Oiling Out": If the product separates as an oil upon pouring into water, do not discard.
Fix: Decant the water, dissolve the oil in a minimum amount of hot ethanol, and let it cool slowly. Scratching the glass side with a rod often induces crystallization.
Incomplete Reaction: If the aldehyde spot persists on TLC after 12 hours.
Fix: Add an additional 0.5 mL of base and increase temperature to 50°C. Thiazole aldehydes can be bulky; steric hindrance may slow the attack.
Color Purity: A dark brown or black product usually indicates polymerization or decomposition.
Fix: Recrystallize immediately with activated charcoal in ethanol to remove colored impurities.
References
Gomha, S. M., et al. "Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities." Molecules, vol. 26, no.[7] 16, 2021.[6]
Kalalbandi, A. B., et al. "Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies." Molecules, vol. 26, no.[7][9] 10, 2021.
Higgs, J., et al. "New Synthesis of Chalcone Derivatives and Their Applications."[6] Chemical Review and Letters, vol. 8, 2025, pp. 329-351.[6]
Claisen, L., & Claparède, A. "Condensationen von Ketonen mit Aldehyden."[10] Berichte der Deutschen Chemischen Gesellschaft, vol. 14, 1881.[10]
Catalytic Strategies for the Functionalization of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde: A Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of the 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde Scaffold The 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde moiety represents a privileged scaffold in medicinal chemistry and materials science....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde Scaffold
The 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde moiety represents a privileged scaffold in medicinal chemistry and materials science. The thiazole ring is a key structural component in numerous bioactive compounds, including antibiotics and anticancer agents, where it often plays a crucial role in target binding and modulation of physicochemical properties. The benzaldehyde unit provides a versatile synthetic handle for the construction of more complex molecular architectures through a variety of catalytic transformations. This guide provides an in-depth exploration of catalytic methods to functionalize this valuable building block, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.
I. Catalytic C-H Functionalization: A Direct Approach to Diversification
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic and aromatic systems, circumventing the need for pre-functionalized starting materials.
A. Functionalization of the Thiazole Ring
The thiazole ring possesses distinct C-H bonds that can be selectively activated by transition metal catalysts. The C5 position is generally the most electron-rich and sterically accessible, making it a prime target for electrophilic-type C-H activation pathways.
Palladium catalysis is a cornerstone of C-H arylation. Ligandless or phosphine-ligated palladium systems can effectively catalyze the coupling of the thiazole C5-H bond with a variety of aryl halides. The choice of base and additives is critical for controlling regioselectivity and achieving high yields.[1][2]
Mechanism of C5-Arylation: The reaction typically proceeds through a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, in a high oxidation state, coordinates to the thiazole ring, followed by abstraction of the C5 proton by a base, leading to the formation of a palladacycle intermediate. Reductive elimination from this intermediate furnishes the C5-arylated product and regenerates the active palladium species.[3]
Diagram 1: C-H Functionalization of the Thiazole Ring
Caption: Palladium-catalyzed C-H functionalization at the C5 position of the thiazole ring.
B. Functionalization of the Benzaldehyde Ring
The aldehyde group can act as a weakly coordinating directing group, enabling the ortho-C-H functionalization of the benzaldehyde ring. Rhodium and palladium catalysts are particularly effective for these transformations.
Rhodium(III) catalysts, in the presence of a suitable oxidant, can catalyze the conjugate addition of the ortho-C-H bond of benzaldehydes to activated olefins such as maleimides.[4][5]
Mechanism of ortho-C-H Alkylation: The reaction is initiated by the coordination of the aldehyde's carbonyl oxygen to the rhodium center. This is followed by cyclometalation to form a five-membered rhodacycle intermediate. Subsequent insertion of the activated olefin and reductive elimination yields the ortho-alkylated product.[6]
In a sealed tube, combine 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde, N-phenylmaleimide, [RhCp*Cl₂]₂, and AgSbF₆.
Evacuate and backfill the tube with argon.
Add anhydrous DCE via syringe.
Heat the reaction mixture at 80 °C for 16 hours.
After cooling, filter the reaction mixture through a pad of celite and wash with dichloromethane.
Concentrate the filtrate and purify the residue by flash chromatography on silica gel.
Diagram 2: C-H Functionalization of the Benzaldehyde Ring
Caption: Rhodium-catalyzed ortho-C-H functionalization of the benzaldehyde ring.
II. Functionalization via Cross-Coupling Reactions: Building Molecular Complexity
Cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods typically require a halogenated starting material.
A. Halogenation of the Scaffold
Selective halogenation of either the thiazole or the benzaldehyde ring is a prerequisite for subsequent cross-coupling reactions.
N-Bromosuccinimide (NBS) is a mild and effective reagent for the selective bromination of electron-rich heterocycles.[7][8] For 4-methyl-2-arylthiazoles, bromination typically occurs at the C5 position.
Dissolve 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde in acetonitrile in a round-bottom flask.
Add NBS portion-wise at room temperature while stirring.
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
Remove the solvent under reduced pressure.
Dissolve the residue in dichloromethane and wash with water to remove succinimide.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the C5-brominated product.
Electrophilic iodination of the benzaldehyde ring can be achieved using N-iodosuccinimide (NIS) in the presence of an acid catalyst, often directing iodination to the position ortho to the aldehyde.[9][10][11]
Dissolve 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde in DCM.
Add NIS and a catalytic amount of TfOH.
Stir the mixture at room temperature for 12-24 hours.
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Purify the product by column chromatography.
B. Palladium-Catalyzed Cross-Coupling Reactions
With the halogenated derivatives in hand, a plethora of palladium-catalyzed cross-coupling reactions can be employed.
This reaction involves the coupling of an organoboron reagent with an organic halide and is one of the most versatile C-C bond-forming reactions.[12][13]
Caption: General workflow for functionalization via cross-coupling reactions.
III. Catalytic Transformations of the Aldehyde Functionality
The aldehyde group is a highly versatile functional group that can be transformed into a wide array of other functionalities through catalytic methods.
A. Catalytic Reduction to an Alcohol
The selective reduction of the aldehyde to a primary alcohol can be achieved through catalytic transfer hydrogenation, which offers a safer and more convenient alternative to metal hydride reagents.
Combine the aldehyde, NHPI, and Co(OAc)₂ in acetonitrile.
Stir the mixture vigorously under an atmosphere of oxygen (balloon) at room temperature for 24-48 hours.
Concentrate the reaction mixture and dissolve the residue in ethyl acetate.
Wash with a dilute HCl solution, then with brine.
Dry the organic phase, concentrate, and purify the resulting carboxylic acid by recrystallization or column chromatography.
C. Carbon-Carbon Bond Forming Reactions at the Aldehyde
The Knoevenagel condensation is a classic reaction for the formation of a new C=C bond by reacting an aldehyde with an active methylene compound. The Doebner modification utilizes pyridine and a catalytic amount of piperidine, often leading to decarboxylation when malonic acid is used.[17][18]
Dissolve the aldehyde and malonic acid in pyridine.
Add a catalytic amount of piperidine.
Heat the mixture to reflux for 2-4 hours.
Cool the reaction and pour it into a mixture of ice and concentrated HCl.
Collect the precipitated solid by filtration, wash with cold water, and dry to afford the corresponding cinnamic acid derivative.
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes, typically with a strong preference for the (E)-isomer.[19][20]
To a suspension of NaH in anhydrous THF at 0 °C under argon, add triethyl phosphonoacetate dropwise.
Stir the mixture at room temperature for 1 hour to generate the ylide.
Cool the mixture back to 0 °C and add a solution of the aldehyde in THF dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
Purify the product by column chromatography.
Diagram 4: Functionalization of the Aldehyde Group
Caption: Catalytic transformations of the aldehyde functional group.
Conclusion
The 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde scaffold offers multiple avenues for catalytic functionalization, enabling the rapid generation of diverse chemical libraries for drug discovery and materials science. This guide has outlined key catalytic strategies, including direct C-H functionalization of both the thiazole and benzaldehyde rings, classic cross-coupling reactions following selective halogenation, and a variety of transformations of the versatile aldehyde group. The provided protocols and mechanistic insights serve as a valuable resource for chemists seeking to exploit the full synthetic potential of this important building block.
References
Transfer hydrogenations of benzaldehyde using glycerol as solvent and hydrogen source. (n.d.). SpringerLink. [Link]
Palladium Catalyst-Controlled Regiodivergent C–H Arylation of Thiazoles. (2025). The Journal of Organic Chemistry. [Link]
Pd/C‐Catalyzed Transfer‐Hydrogenation of Benzaldehydes to Benzyl Alcohols Using Potassium Formate as the Selective Hydrogen Donor. (2014). ResearchGate. [Link]
Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. (2014). Organic & Biomolecular Chemistry. [Link]
Aerobic oxidation of benzaldehyde using a polymerized NHC. (2017). ResearchGate. [Link]
A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. (2017). Asian Journal of Chemistry. [Link]
Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold. (2017). SpringerLink. [Link]
Rhodium-catalyzed ortho-C–H alkylation of benzaldehydes with maleimides free of transient directing groups. (2025). Organic & Biomolecular Chemistry. [Link]
Optimization of the photochemical aerobic oxidation of benzaldehyde (1l). (2018). ResearchGate. [Link]
Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. [Link]
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure. [Link]
Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (2015). Oriental Journal of Chemistry. [Link]
Direct Asymmetric Iodination of Aldehydes Using an Axially Chiral Bifunctional Amino Alcohol Catalyst. (2008). Journal of the American Chemical Society. [Link]
Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. (2025). ResearchGate. [Link]
A Highly Efficient NHC-Catalyzed Aerobic Oxidation of Aldehydes to Carboxylic Acids. (2018). Thieme. [Link]
Chemoselective Transfer Hydrogenation over MgO as the Catalyst. (2025). MDPI. [Link]
Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025). YouTube. [Link]
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2025). ResearchGate. [Link]
AN IMPROVED PROTOCOL FOR SYNTHESIS OF IODOHYDROXYBENZALDEHYDE USING IODINE AND IODIC ACID. (n.d.). TSI Journals. [Link]
Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. (n.d.). Organic Chemistry Portal. [Link]
Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... (n.d.). ResearchGate. [Link]
Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. (2015). Organic Letters. [Link]
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025). Medium. [Link]
Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. (n.d.). The Journal of Organic Chemistry. [Link]
Model Studies of the Doebner Modified Knoevenagel Condensation. (n.d.). FHSU Scholars Repository. [Link]
Rhodium-catalyzed ortho-C-H alkylation of benzaldehydes with maleimides free of transient directing groups. (2025). PubMed. [Link]
Iridium- and Rhodium-Catalyzed C–H Activation and Formyl Alkynylation of Benzaldehydes under Chelation-Assistance. (n.d.). ACS Publications. [Link]
Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. (2015). New Journal of Chemistry. [Link]
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. (n.d.). PMC. [Link]
Rhodium-Catalyzed Alkylation of Aromatic Ketones with Allylic Alcohols and α,β-Unsaturated Ketones. (2023). MDPI. [Link]
Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex. (2025). ResearchGate. [Link]
Ligand-Free Polymeric Catalysts for Suzuki, Sonogashira and Heck Cross-Coupling Reactions. (n.d.). Chemical Engineering Transactions. [Link]
The theme of Heck, Stille, Suzuki & Sonogashira coupling is more or less same. So why do all these Pd catalyzed coupling undergo differently? (2012). ResearchGate. [Link]
Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (n.d.). ResearchGate. [Link]
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. [Link]
Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. (2015). Research at TUS. [Link]
Technical Support Center: Optimizing Solvent Selection for 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde Reactions
Welcome to the technical support center for reactions involving 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for reactions involving 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection to ensure optimal reaction outcomes. Here, we address common issues through a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles.
I. General Principles of Solvent Selection
Before diving into specific reaction troubleshooting, it's crucial to understand the fundamental role of the solvent. The solvent does more than just dissolve reactants; it actively influences reaction rates, selectivity, and even the final product distribution by stabilizing or destabilizing reactants, intermediates, and transition states.
FAQ 1: How do solvent properties like polarity, proticity, and boiling point impact my reaction?
The choice of solvent is dictated by several key physical properties that must be matched to the specific requirements of your reaction mechanism.
Polarity: A solvent's polarity, often quantified by its dielectric constant or relative polarity, is paramount.[1][2][3] Polar solvents are generally preferred for reactions that involve charged intermediates or transition states, as they can stabilize these species, thereby lowering the activation energy and accelerating the reaction rate.[4] For instance, in the Hantzsch thiazole synthesis, polar solvents are known to increase the reaction rate.[4]
Proticity: Solvents are classified as either protic (containing acidic protons, like alcohols and water) or aprotic (lacking acidic protons, like THF, DMF).[5] Protic solvents can act as proton donors and can form hydrogen bonds, which can be beneficial in some reactions but detrimental in others where they might deactivate nucleophiles.[5] The choice between a polar protic and a polar aprotic solvent can significantly influence the reaction rate and outcome.[4]
Boiling Point: The boiling point of a solvent determines the temperature range at which a reaction can be conducted under atmospheric pressure.[3] Higher boiling points allow for reactions to be run at elevated temperatures, which can be necessary to overcome activation energy barriers.[3] However, care must be taken as higher temperatures can also lead to undesired side reactions or product decomposition.
II. Troubleshooting Common Reactions
This section provides detailed guidance on solvent selection for specific, common reactions involving 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde.
Knoevenagel Condensation
The Knoevenagel condensation is a widely used carbon-carbon bond-forming reaction, typically involving an aldehyde and an active methylene compound.[6][7]
FAQ 2: My Knoevenagel condensation with 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde is slow or giving low yields. Could the solvent be the issue?
Yes, solvent choice is critical. The reaction mechanism often involves the formation of an enolate intermediate, which is influenced by the solvent environment.[6]
Issue: Slow reaction or low yield.
Potential Cause & Solution:
Inadequate Polarity: If you are using a non-polar solvent, the charged intermediates may not be sufficiently stabilized.
Recommendation: Switch to a more polar solvent. Ethanol is a common and effective choice.[8] Greener alternatives like water have also been shown to be highly effective, sometimes leading to near-quantitative yields.[8] In some cases, solvent-free conditions at elevated temperatures can also provide excellent results and are environmentally friendly.[9][10]
Poor Reactant Solubility: If your active methylene compound or the aldehyde has poor solubility in the chosen solvent, the reaction will be slow.[4]
Recommendation: Select a solvent that effectively dissolves all reactants.[4] Gentle heating can also aid in dissolution.[4]
Experimental Protocol: Solvent Screening for Knoevenagel Condensation
Setup: In separate small-scale reaction vessels, place 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde (1 equivalent) and the active methylene compound (e.g., malononitrile, 1.1 equivalents).
Solvent Addition: To each vessel, add a different solvent to be tested (e.g., ethanol, water, toluene, or a solvent-free setup).
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine or an environmentally benign amine).[10]
Reaction: Stir the mixtures at the desired temperature (e.g., room temperature or 90°C for solvent-free).[10]
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[11][12]
Analysis: Compare the reaction times and product yields to identify the optimal solvent.
Data Summary: Solvent Effects on Knoevenagel Condensation
The Wittig reaction is a powerful method for converting aldehydes into alkenes using a phosphonium ylide.[14][15]
FAQ 3: I am observing poor stereoselectivity (E/Z ratio) in the Wittig reaction of 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde. Can the solvent influence this?
Absolutely. The stereochemical outcome of the Wittig reaction is highly dependent on the solvent, especially for semi-stabilized ylides.[14][16]
Issue: Poor E/Z selectivity.
Potential Cause & Solution:
Solvent Polarity: The polarity of the solvent can significantly affect the stability of the betaine and oxaphosphetane intermediates, thereby influencing the E/Z ratio of the final alkene.[16][17]
Recommendation: For semi-stabilized ylides, the Z/E ratio often increases with the polarity of the solvent.[16] Therefore, switching from a non-polar solvent like toluene to a more polar aprotic solvent like dichloromethane (DCM) or even a polar protic solvent might shift the selectivity.[16] However, with stabilized ylides, the (E)-alkene is generally favored.[14]
Visualization: Wittig Reaction Solvent Influence
Caption: Solvent polarity influencing the stereochemical outcome of the Wittig reaction.
Reductive Amination
Reductive amination is a versatile method for synthesizing amines from aldehydes.[18] It typically involves the formation of an imine intermediate, which is then reduced.[19]
FAQ 4: My reductive amination reaction is sluggish, and I'm seeing significant amounts of side products. What solvent should I be using?
Solvent choice in reductive amination is crucial for both the rate of imine formation and the efficacy of the reducing agent.
Issue: Slow reaction and/or side product formation.
Potential Cause & Solution:
Solvent Compatibility with Reducing Agent: The choice of solvent must be compatible with the reducing agent. For instance, sodium triacetoxyborohydride is often used in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[20] However, greener alternatives like ethyl acetate have been shown to be effective as well.[21][22]
Imine Formation: The initial formation of the imine can be slow.
Recommendation: Using methanol as a solvent can significantly accelerate imine formation from aldehydes, often without the need for dehydrating agents.[18] For the reduction step, if you are using a borohydride reagent, switching to a less reactive solvent might be necessary. A two-step procedure where the imine is first formed in methanol, followed by solvent removal and redissolving in a suitable solvent for the reduction, can be a superior alternative.[18]
Alcohol Solvents with Catalytic Hydrogenation: If you are using H₂ and a metal catalyst, primary and secondary alcohols can be oxidized on the catalyst surface to generate aldehyde/ketone impurities, which can then participate in the reaction leading to undesired byproducts.[21]
Recommendation: Avoid reactive alcohol solvents in this case, or use a tertiary alcohol like t-butyl alcohol.[18]
Visualization: Decision Workflow for Reductive Amination Solvent
Caption: Decision tree for solvent selection in reductive amination.
III. Analytical Monitoring of Reactions
Effective troubleshooting requires accurate monitoring of the reaction progress.
FAQ 5: How can I effectively monitor the progress of my reaction to optimize solvent selection?
Several analytical techniques can provide valuable insights into your reaction.
Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring the disappearance of starting materials and the appearance of products.[11] It can help you quickly assess if a reaction is proceeding and if any major side products are forming.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used for quantitative monitoring of reaction kinetics by integrating the signals of reactants and products over time.[23]
Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) allow for real-time monitoring of catalytic intermediates, providing deep mechanistic insights.[23]
IV. References
Benchchem. (n.d.). Technical Support Center: Solvent Effects on the Rate of Thiazole Formation.
Myers, A. (n.d.). Myers Chem 115.
Royal Society of Chemistry. (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry.
Oregon State University. (n.d.). Physical properties of some common organic solvents.
Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.
TCI Chemicals. (n.d.). Organic Solvents.
ACS Publications. (n.d.). Reactions of Benzaldehyde with Thiazolium Salts in Me2SO: Evidence for Initial Formation of 2-(.alpha.-Hydroxybenzyl)thiazolium by Nucleophilic Addition, and for Dramatic Solvent Effects on Benzoin Formation. The Journal of Organic Chemistry.
Murov, S. (n.d.). Common Organic Solvents: Table of Properties.
WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation.
Utah Tech University. (n.d.). Physical Properties of Organic Solvents.
Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
ResearchGate. (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes | Request PDF.
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
Wikipedia. (n.d.). Thiazole.
Royal Society of Chemistry. (2025, October 28). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
Farmacia Journal. (2009). SYNTHESIS OF A NEW SERIES OF THIAZOLYL- METHYL(CARBONYL-METHYL)-OXI- BENZALDEHYDE DERIVATIVES.
ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
ResearchGate. (n.d.). Synthesis of some thiazolyl-carbonyl-methyl-oxi and....
ResearchGate. (2015, April 6). (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions.
Dalal Institute. (n.d.). Wittig Reaction.
ResearchGate. (2026, January 13). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
Washington State University. (n.d.). Monitoring Reactions by TLC.
UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction.
Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
PubMed. (2009, June 15). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach.
PubMed. (2016, November 29). Thiazolidin-4-ones from 4-(methylthio)benzaldehyde and 4-(methylsulfonyl)benzaldehyde: Synthesis, antiglioma activity and cytotoxicity.
Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.
PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
RSC Publishing. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
Wikipedia. (n.d.). Wittig reaction.
CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.
Malaysian Journal of Fundamental and Applied Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
Der Pharma Chemica. (2026, February 17). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity.
Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism.
Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems.
hitec zang. (n.d.). Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow**.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
Ticket ID: #PUR-THZ-ALD-001
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Technologies
Subject: Optimization of Flash Chromatography for Thiazole-Benzaldehyde Derivatives
Diagnostic & Triage (Pre-Purification)
Before initiating the column, we must diagnose the crude mixture. This molecule contains two sensitive functionalities: a basic thiazole nitrogen and an oxidation-prone aldehyde .
Common Failure Modes:
Streaking/Tailing: The basic nitrogen of the thiazole ring interacts with the acidic silanols (Si-OH) on the silica gel surface, causing broad bands and poor separation.
On-Column Oxidation: The aldehyde can oxidize to the corresponding benzoic acid (4-(4-methyl-1,3-thiazol-2-yl)benzoic acid) if exposed to air on the large surface area of silica for too long.
Solubility Issues: The molecule is moderately polar but planar/crystalline, often leading to poor solubility in non-polar mobile phases (Hexane), which necessitates specific loading techniques.
The Protocol: Optimized Chromatography Workflow
Objective: Isolate >98% pure aldehyde free from Hantzsch synthesis byproducts (thioamide,
-haloketone).
Step 1: Stationary Phase & Column Selection
Resin: Standard Silica Gel 60 (40–63 µm).
Scale: Use a 1:30 to 1:50 ratio (Crude Mass : Silica Mass).
Pre-treatment (CRITICAL): To prevent tailing, neutralize the silica. Flush the column with 1% Triethylamine (TEA) in Hexane before loading, or add 1% TEA to your mobile phase.
Step 2: Sample Loading (Dry Loading)
Do not liquid load with DCM if you are using a Hexane-heavy gradient; the solvent mismatch will cause band broadening.
Method: Dissolve crude in minimum DCM/MeOH. Add silica (1:2 ratio w/w). Rotary evaporate to a free-flowing powder.[1] Load this powder on top of the column bed.[1][2]
Step 3: Mobile Phase Gradient
Solvent A: Hexane (or Heptane) + 1% TEA
Solvent B: Ethyl Acetate (EtOAc) + 1% TEA
Gradient Profile:
Time (CV*)
% Solvent B
Description
0–2
0%
Equilibration & elution of non-polar impurities (haloketones)
2–5
0% 10%
Linear ramp
5–15
10% 40%
Target Elution Zone (Product typically elutes ~25-30% B)
15–18
40% 100%
Flush polar impurities (thioamides, acids)
18–20
100%
Wash
*CV = Column Volume
Troubleshooting Guide (FAQ)
Q1: My product spot on TLC is "streaking" or looks like a comet. How do I fix this on the column?A: This is the "Silanol Effect." The thiazole nitrogen is acting as a Lewis base.
Immediate Fix: Add 1% Triethylamine (TEA) or 0.5% Aqueous Ammonia to your mobile phase solvents. This blocks the acidic sites on the silica, allowing the thiazole to elute as a tight band.
Q2: I see a new spot appearing during the run that wasn't in the crude. What is it?A: This is likely the benzoic acid derivative formed via oxidation. Silica gel acts as a mild oxidant due to its high surface area and adsorbed oxygen.
Prevention:
Minimize run time (use a steeper gradient).
Use degassed solvents.
If possible, flush the column with Nitrogen/Argon before use.
Q3: The product co-elutes with the starting material (Thioamide).A: Thioamides are polar, similar to your product. If Hexane/EtOAc fails, switch selectivity.
Alternative System: Dichloromethane (DCM) / Methanol (MeOH).
Gradient: 0%
5% MeOH in DCM. The selectivity of DCM often resolves planar heterocycles better than Hexane/EtOAc.
Q4: Can I use Alumina instead of Silica?A: Yes. Neutral Alumina (Activity Grade III) is excellent for acid-sensitive aldehydes and basic thiazoles. It eliminates the need for TEA but is more expensive and has lower loading capacity (use 1:50 to 1:100 ratio).
Visualization of Logic & Workflow
Workflow: Method Development Strategy
Figure 1: Decision matrix for developing the purification method, highlighting the critical check for Rf difference.
Troubleshooting Logic: The "Tailing" Problem
Figure 2: Mechanistic resolution for peak tailing caused by nitrogen-silanol interactions.
Post-Run Validation
Once fractions are pooled, verify integrity immediately:
TLC Stain: Use 2,4-DNP (Dinitrophenylhydrazine) stain. The aldehyde will turn yellow/orange instantly. If the spot is UV active but DNP negative, you have likely oxidized the aldehyde to the acid or reduced it to the alcohol.
NMR Check: Look for the aldehyde proton singlet at ~9.8–10.0 ppm . The disappearance of this peak indicates decomposition.
References
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org.[3] Chem.1978 , 43 (14), 2923–2925.
Reich, H. J. Values of pKa for Common Solvents and Reagents (Bordwell pKa Table). University of Wisconsin-Madison Chemistry. (Context for Silica Acidity).
Technical Support Center: Handling & Stabilization of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
Case ID: OX-THZ-04 Status: Active Urgency: High (Irreversible degradation risk) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary: The "Silent Killer" You are likely acc...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: OX-THZ-04
Status: Active
Urgency: High (Irreversible degradation risk)
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Silent Killer"
You are likely accessing this guide because your bright yellow/off-white solid has developed a white crust, or your reaction yields have inexplicably dropped.
4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is a robust heterocyclic building block, but it possesses a critical weakness: the aldehyde moiety is highly susceptible to autoxidation . Upon exposure to atmospheric oxygen, it degrades into 4-(4-methyl-1,3-thiazol-2-yl)benzoic acid .
This is not a simple impurity; it is a radical chain reaction . Once started, it accelerates. This guide provides the protocols to Detect, Prevent, and Reverse this degradation.
Diagnostic Module: Is My Batch Compromised?
Before proceeding with synthesis, you must validate the integrity of your starting material. Visual inspection is often insufficient until degradation is advanced.
Quick-Check Protocols
Diagnostic Method
Observation (Pure Compound)
Observation (Oxidized / Degraded)
Visual Inspection
Crystalline solid (often pale yellow/tan).
Presence of white, crusty powder (Benzoic acid derivative) on the surface.
H-NMR (CDCl)
Sharp singlet at ~10.0 ppm (Aldehyde -CHO).
Broad singlet at ~11.0–13.0 ppm (Carboxylic acid -COOH).
TLC (Hex/EtOAc)
Single distinct spot.
Main spot + streaks near baseline (Acid is polar/interactive with silica).
Solubility
Soluble in DCM, EtOAc, THF.
The acid impurity is significantly less soluble in non-polar solvents, often causing cloudiness.
The Mechanism of Failure (Autoxidation)
Understanding why it degrades dictates how we store it. The aldehyde hydrogen is abstracted by a radical initiator (light, trace metals), creating an acyl radical that reacts with oxygen.
Figure 1: The radical chain mechanism converting the aldehyde to the carboxylic acid impurity.
Remediation Module: The "Bisulfite Reset"
If your compound is partially oxidized (10–30%), do not discard it. Recrystallization is often inefficient because the acid impurity co-precipitates.
The Bisulfite Adduct Purification is the only chemically specific method to separate the aldehyde from its oxidized acid counterpart. The aldehyde forms a water-soluble salt; the acid does not.
Why? Slows the kinetics of the radical propagation step.
Container: Amber glass vials with Teflon-lined caps.
Why? Blocks UV light (a radical initiator) and prevents oxygen permeation better than plastic.
Reaction Setup (Best Practices)
When using this reagent in air-sensitive couplings (e.g., Suzuki, Stille, or condensations):
Degas Solvents: Sparge solvents with inert gas for 15 minutes prior to adding the aldehyde.
Order of Addition: Add the aldehyde last or as a solution in degassed solvent if possible.
Antioxidants: In extreme cases (long reaction times >24h), adding a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1–1.0 mol%) can inhibit the autoxidation without interfering with most polar reactions.
Frequently Asked Questions (FAQ)
Q: Can I use acidic hydrolysis (HCl) to regenerate the aldehyde from the bisulfite adduct?A: Technically yes, but NOT recommended for this specific compound.
Reason: The thiazole ring contains a basic nitrogen. Strong acid will protonate the thiazole, making the product water-soluble (as the salt), preventing it from extracting into the organic layer. Using a Base (NaOH/Na
CO) ensures the thiazole remains neutral and extracts efficiently.
Q: My NMR shows a small peak at 10.0 ppm but the solid is white. What happened?A: You likely have the Benzoic Acid derivative.[4] The acid proton can be very broad and sometimes invisible in CDCl
if the sample is wet, or it may appear far downfield (11-13 ppm). The peak at 10.0 ppm is residual aldehyde. If the integration ratio is poor, perform the Bisulfite Wash immediately.
Q: Is the thiazole ring itself sensitive to oxidation?A: generally, no. The thiazole ring is aromatic and stable under standard storage conditions. However, under vigorous oxidation (e.g., mCPBA, H
O), the thiazole nitrogen can form an N-oxide. Air exposure primarily targets the aldehyde C-H bond first.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
For the Modern Researcher in Drug Discovery and Development: A Senior Application Scientist's Perspective on Structural Elucidation In the intricate world of drug discovery and metabolomics, the unambiguous identificatio...
Author: BenchChem Technical Support Team. Date: February 2026
For the Modern Researcher in Drug Discovery and Development: A Senior Application Scientist's Perspective on Structural Elucidation
In the intricate world of drug discovery and metabolomics, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that is instrumental in structural elucidation. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde , a compound of interest due to its prevalence in heterocyclic chemistry and potential applications in medicinal chemistry.
This document moves beyond a mere cataloging of spectral data. As a senior application scientist, the goal is to provide a holistic understanding of the fragmentation pathways, grounded in the principles of organic mass spectrometry. We will dissect the molecule's behavior under energetic electron bombardment, comparing its fragmentation to structurally related analogs to highlight the influence of specific functional groups. This comparative approach, coupled with detailed experimental protocols, will empower researchers to confidently identify and characterize this and similar molecular scaffolds.
The Structural Landscape and Predicted Fragmentation Hotspots
The target molecule, 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (C₁₁H₉NOS), possesses a molecular weight of approximately 203.04 Da. Its structure is a composite of three key functionalities: a benzaldehyde ring, a 4-methylthiazole ring, and the C-C bond linking these two aromatic systems. Each of these components presents predictable sites for fragmentation under the high-energy conditions of electron ionization.
The initial ionization event will involve the removal of an electron to form the molecular ion (M⁺˙), which is expected to be reasonably stable due to the extensive aromaticity of the molecule. The subsequent fragmentation will be a competition between various bond cleavages, driven by the formation of stable neutral losses and charged fragments.
A Comparative Analysis: Delineating the Influence of Functional Groups
To truly understand the fragmentation behavior of our target compound, a comparative analysis with structurally similar molecules is invaluable. We will consider two key comparators:
4-(1,3-Thiazol-2-yl)benzaldehyde : This analog lacks the methyl group on the thiazole ring. By comparing its fragmentation pattern, we can isolate the influence of the C4-methyl substituent on the thiazole ring's fragmentation pathways.
4-Methylbenzaldehyde (p-Tolualdehyde) : This comparator retains the benzaldehyde moiety and a methyl group on the aromatic ring but lacks the thiazole heterocycle. This allows for the deconvolution of fragmentation pathways originating from the benzaldehyde portion of the molecule.
The following table summarizes the predicted key fragment ions for 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde and its comparators. The relative intensities are predictions based on general fragmentation rules and may vary under different experimental conditions.
m/z
Proposed Fragment Ion
Predicted Relative Intensity (%) for 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
Comparator: 4-(1,3-Thiazol-2-yl)benzaldehyde
Comparator: 4-Methylbenzaldehyde
203
[C₁₁H₉NOS]⁺˙ (M⁺˙)
80
-
-
202
[M-H]⁺
60
[M-H]⁺ (m/z 188)
[M-H]⁺ (m/z 119)
174
[M-CHO]⁺
40
[M-CHO]⁺ (m/z 160)
[M-CHO]⁺ (m/z 91)
147
[C₈H₆NS]⁺
70
[C₇H₄NS]⁺ (m/z 133)
-
121
[C₇H₅S]⁺
30
-
-
116
[C₇H₆N]⁺
25
-
-
105
[C₇H₅O]⁺
90
[C₇H₅O]⁺ (m/z 105)
-
91
[C₄H₃NS]⁺˙
50
[C₃H₂NS]⁺ (m/z 84)
-
77
[C₆H₅]⁺
45
[C₆H₅]⁺ (m/z 77)
[C₆H₅]⁺ (m/z 77)
58
[C₃H₄N]⁺
35
-
-
Deciphering the Fragmentation Pathways
The fragmentation of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is anticipated to proceed through several key pathways, as illustrated in the diagram below.
Figure 1: Predicted Electron Ionization (EI) fragmentation pathway of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde.
Key Fragmentation Mechanisms:
Loss of a Hydrogen Radical (m/z 202): A common fragmentation for aldehydes, leading to the formation of a stable acylium ion.
Loss of the Formyl Radical (m/z 174): Cleavage of the C-C bond between the benzaldehyde ring and the formyl group results in the loss of a CHO radical.
Formation of the Benzoyl Cation (m/z 105): A highly characteristic fragmentation of benzaldehyde derivatives, involving cleavage of the bond between the phenyl ring and the thiazole moiety. This fragment is expected to be one of the most abundant ions.
Formation of the Phenyl Cation (m/z 77): Subsequent loss of carbon monoxide (CO) from the benzoyl cation (m/z 105) yields the stable phenyl cation.
Thiazole Ring Fragmentation: The thiazole ring itself is susceptible to cleavage. A characteristic fragmentation involves the loss of the benzaldehyde portion to yield a charged thiazole fragment (m/z 91). This fragment can further lose hydrogen cyanide (HCN) to produce an ion at m/z 58.
Cleavage of the Thiazole Ring with Rearrangement: More complex fragmentations involving rearrangements can also occur. For instance, the ion at m/z 147 could arise from the loss of HCN from the [M-CHO]⁺ fragment. This ion can then undergo further fragmentation, such as the loss of acetylene to form the ion at m/z 121.
Experimental Protocol: A Blueprint for Reliable Data Acquisition
To obtain a high-quality mass spectrum of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde, a standardized experimental approach is crucial. The following protocol outlines the key steps for analysis using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
Accurately weigh approximately 1 mg of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde.
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
Perform a serial dilution of the stock solution to a final concentration of approximately 10-50 µg/mL for GC-MS analysis.
2. GC-MS Instrumentation and Parameters:
Gas Chromatograph:
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is suitable.
Inlet: Split/splitless injector, operated in split mode with a split ratio of 20:1.
Injector Temperature: 250 °C.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 1 minute.
Ramp: 15 °C/minute to 280 °C.
Final hold: 5 minutes at 280 °C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI).
Electron Energy: 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Mass Range: m/z 40-400.
Scan Speed: 1000 amu/s.
3. Data Acquisition and Analysis:
Inject 1 µL of the prepared sample into the GC-MS system.
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde.
Process the data using the instrument's software to obtain a background-subtracted mass spectrum.
Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra (e.g., NIST, Wiley).
Workflow for Mass Spectrometry Analysis:
Figure 2: General workflow for the GC-MS analysis of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde.
Conclusion: From Fragmentation to Confident Identification
The mass spectrometry fragmentation pattern of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is a rich source of structural information. By understanding the fundamental principles of fragmentation for its constituent aromatic and heterocyclic rings, researchers can confidently interpret the resulting mass spectrum. The predicted cleavages, particularly the formation of the benzoyl cation (m/z 105) and characteristic losses from the thiazole moiety, provide a robust fingerprint for identification.
This guide serves as a comprehensive resource, combining theoretical predictions with a practical experimental framework. The comparative analysis with structurally related compounds further enhances the understanding of how subtle molecular modifications can influence fragmentation pathways. By employing the methodologies and insights presented herein, scientists and drug development professionals can leverage the power of mass spectrometry for the accurate and efficient characterization of novel thiazole-containing compounds, accelerating the pace of discovery.
References
PubChem. 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde. National Center for Biotechnology Information. [Link]
PubChem. 4-(1,3-Thiazol-2-yl)benzaldehyde. National Center for Biotechnology Information. [Link]
Executive Summary In the development of heterocyclic pharmacophores, 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde serves as a critical intermediate, particularly for the synthesis of Schiff bases, chalcones, and antimicrobi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of heterocyclic pharmacophores, 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde serves as a critical intermediate, particularly for the synthesis of Schiff bases, chalcones, and antimicrobial agents. Its spectroscopic footprint is distinct from simple benzaldehydes due to the extended
-conjugation between the phenyl ring and the thiazole heterocycle.
This guide provides a comparative spectroscopic analysis, distinguishing the target compound from its structural analogs. It establishes a validated protocol for using UV-Vis spectroscopy not just for identification, but as a purity assay during synthesis scale-up.
Molecular Context & Electronic Theory
To interpret the UV-Vis data accurately, one must understand the electronic transitions at play. The molecule consists of three key components affecting the spectrum:
Benzaldehyde Moiety: Provides the carbonyl
transition and the benzene ring transitions.
1,3-Thiazole Ring: Acts as an electron-deficient heteroaromatic system that significantly extends the conjugation length (bathochromic shift).
4-Methyl Group: A weak electron-donating group (inductive effect,
) on the thiazole ring, causing a slight red shift and hyperchromic effect compared to the un-methylated analog.
The "Push-Pull" Effect
The presence of the electron-withdrawing formyl group (-CHO) para to the thiazole ring creates a polarized system. The electronic excitation involves charge transfer characteristics from the thiazole/phenyl rings to the carbonyl group, resulting in intense absorption bands in the UVA region (300–320 nm).
Comparative Spectroscopic Data
The following table contrasts the target compound with its primary alternatives: the baseline starting material (Benzaldehyde) and the direct structural analog lacking the methyl group.
Table 1: Comparative UV-Vis Absorption Characteristics (in Ethanol)
Alternative 2 (Analog) 4-(1,3-Thiazol-2-yl)benzaldehyde
Primary ()
308 – 312 nm
245 – 250 nm
300 – 305 nm
Secondary Band ()
~335 nm (Shoulder)
~280 nm
~325 nm (Shoulder)
Molar Absorptivity ()
High (>15,000 M⁻¹cm⁻¹)
Moderate (~10,000 M⁻¹cm⁻¹)
High (~14,000 M⁻¹cm⁻¹)
Visual Appearance
Pale Yellow / Cream Solid
Colorless Liquid
Off-white Solid
Solvatochromic Shift
Positive (Red shift in polar solvents)
Minimal
Positive
Detection Utility
Schiff Base Monitoring: Distinct shift to >350 nm upon reaction.[1][2][3][4]
Limited (Overlap with solvent cutoffs).
Similar to target, but lower solubility.
Analyst Note: The ~60 nm bathochromic shift from Benzaldehyde to the Target Product confirms the successful coupling of the thiazole ring. The methyl group adds an additional ~5–8 nm shift compared to Alternative 2 due to hyperconjugation.
Reliable UV-Vis data requires strict adherence to solvent handling and concentration protocols to avoid aggregation effects common in planar heterocyclic systems.
Reagents & Equipment[3]
Solvent: Spectroscopic Grade Ethanol (Cutoff: 210 nm) or Acetonitrile (Cutoff: 190 nm). Avoid Acetone due to high UV cutoff.
Blank: Pure solvent from the same batch used for solvation.
Cuvette: Quartz (1 cm path length).
Step-by-Step Methodology
Stock Solution Preparation:
Weigh 1.0 mg of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde.
Dissolve in 10 mL Ethanol (sonicate for 2 mins to ensure complete dissolution).
Concentration: ~100 ppm (
M).
Working Standard Dilution:
Take 1.0 mL of Stock Solution and dilute to 10 mL with Ethanol.
Final Concentration: ~
M.
Why: This concentration targets an Absorbance (A) of 0.6–0.8, the most linear range of the Beer-Lambert law.
Baseline Correction:
Run a dual-beam baseline correction with pure Ethanol in both sample and reference cuvettes.
Spectral Scan:
Scan Range: 200 nm to 500 nm.
Scan Speed: Medium (to capture the shoulder of the
transition).
Derivative Spectroscopy (Purity Check):
Apply a 1st derivative (
) filter.
Criteria: A pure compound will show a zero-crossing point exactly at the
of the zero-order spectrum. Shifts in this crossing point indicate the presence of unreacted thioamide or -haloketone starting materials.
Visualization: Method Validation & Signaling
The following diagram illustrates the logical workflow for validating the synthesis of the target compound using UV-Vis, distinguishing it from starting materials.
Figure 1: Decision tree for spectroscopic validation of thiazole-benzaldehyde synthesis.
Application in Drug Development
The primary utility of monitoring the UV-Vis spectrum of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde lies in its conversion to bioactive derivatives.
Schiff Base Formation: When reacted with thiosemicarbazides or amines, the carbonyl peak (308 nm) disappears and is replaced by an imine (
) band, typically shifted to 340–360 nm .
Metal Complexation: Thiazole derivatives are excellent ligands. Complexation with metals (Cu, Zn) often results in a further red shift and the appearance of Charge Transfer (CT) bands in the visible region (>400 nm), allowing for colorimetric sensing applications.
References
PubChem. (n.d.). 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Ayyash, A. N., Jaffer, H. J., & Tomma, J. H. (2014).[5] Synthesis and Characterization of Some Novel 4-Thiazolidinones and Isoxazolines Derived from Thiosemicarbazones. American Journal of Organic Chemistry, 4(2), 52-62.[5] (Provides synthesis protocols and spectral characterization of analogous thiazole-benzaldehyde systems). [Link]
Chotera-Ouda, A., et al. (2021).[3] Thiazoles: UV-Vis absorption spectra analysis. ResearchGate. (Discusses the bathochromic shifts in thiazole derivatives upon conjugation). [Link]
NIST Chemistry WebBook. (n.d.). Benzaldehyde, 4-methyl- UV-Vis Spectrum. (Used as baseline comparator for the methyl-benzaldehyde moiety). [Link]
X-ray diffraction data for 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde crystals
A Comparative Guide to the Structural Elucidation of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde: An X-ray Crystallography Perspective For researchers, scientists, and drug development professionals, the precise determinat...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the Structural Elucidation of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde: An X-ray Crystallography Perspective
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. Among the arsenal of analytical techniques, single-crystal X-ray diffraction (XRD) stands as the gold standard for providing an unambiguous determination of a molecule's solid-state structure.[1][2] This guide focuses on 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde, a heterocyclic compound of interest, and explores its structural characterization, primarily through the lens of X-ray crystallography.
The Significance of Structural Analysis for Thiazole Derivatives
Thiazole rings are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[3] Their rigid, planar nature and potential for hydrogen bonding contribute to favorable interactions with biological targets.[3] The title compound, 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde, combines this important heterocycle with a benzaldehyde moiety, making its precise structural characterization crucial for understanding its reactivity, potential intermolecular interactions, and suitability for applications in drug design and materials science.[4]
Comparative Crystallographic Data of Related Structures
In the absence of direct data for 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde, examining the crystal structures of similar molecules provides valuable insights into expected bond lengths, angles, and crystal packing motifs. Below is a comparison of key crystallographic parameters for two related heterocyclic compounds.
This comparative data highlights that thiazole derivatives commonly crystallize in monoclinic systems, with the P2₁/c space group being a frequent observation. We can anticipate similar crystallographic parameters for 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde. The planarity of the thiazole and benzene rings and the potential for intermolecular interactions, such as C-H···π stacking, will likely influence the crystal packing.[5]
Experimental Protocol for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is the critical first step for a successful XRD experiment. The following protocol outlines the necessary steps for the synthesis, crystallization, and data collection for a compound like 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde.
Part 1: Synthesis and Crystallization
Synthesis : The target compound can be synthesized through established organic chemistry methods, for instance, via the reaction of a corresponding thioamide with an α-haloketone. Purity of the material is paramount for successful crystallization.
Purification : The crude product should be purified, for example, by column chromatography, to remove any impurities that might hinder crystal growth.
Crystallization :
Solvent Selection : A range of solvents should be screened to find a suitable one in which the compound has moderate solubility.
Slow Evaporation : A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.
Vapor Diffusion : A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
Cooling : A saturated solution at an elevated temperature is slowly cooled to room temperature or below, which can induce crystallization.
Part 2: Data Collection and Structure Refinement
Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[6][7]
Data Collection : The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). The crystal is rotated, and diffraction patterns are collected at various orientations.[6]
Data Processing : The collected diffraction intensities are processed to correct for experimental factors.
Structure Solution and Refinement : The processed data is used to solve the crystal structure, revealing the arrangement of atoms in the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data.
Experimental workflow for X-ray crystallography.
Alternative and Complementary Analytical Techniques
While single-crystal XRD provides the definitive solid-state structure, other techniques are essential for comprehensive characterization, especially when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful for elucidating the molecular structure in solution. They confirm the connectivity of atoms and provide information about the chemical environment of each nucleus. For 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde, NMR would confirm the substitution pattern on the thiazole and benzene rings.[6]
Mass Spectrometry (MS) : This technique provides the precise molecular weight of the compound, confirming its elemental composition.[8]
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule, such as the aldehyde's carbonyl (C=O) stretch.
Powder X-ray Diffraction (PXRD) : If single crystals are not available, PXRD can be used to analyze a polycrystalline powder. While it does not provide the detailed atomic coordinates of a single-crystal study, it gives a characteristic "fingerprint" of the crystalline phase and can be used to determine unit cell parameters.
A Researcher's Guide to the Safe and Compliant Disposal of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
This document provides a comprehensive operational and disposal plan for 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (PubChem CID: 28343251). As a niche chemical intermediate, a specific Safety Data Sheet (SDS) may not be...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive operational and disposal plan for 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (PubChem CID: 28343251). As a niche chemical intermediate, a specific Safety Data Sheet (SDS) may not be readily available from all suppliers. Therefore, this guide synthesizes data from structurally analogous compounds—specifically other substituted thiazolyl benzaldehydes and the parent functional groups—to establish a conservative and robust safety and disposal protocol. The procedures outlined herein are designed to empower researchers to manage this chemical waste stream safely, in full compliance with environmental regulations, and with a clear understanding of the underlying chemical principles.
Part 1: Presumptive Hazard Characterization and Profile
The foundation of any safe disposal plan is a thorough understanding of the chemical's hazards. In the absence of a dedicated SDS for 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde, we have established a presumptive hazard profile based on data from close structural analogs. The aldehyde functional group and the thiazole heterocyclic core are the primary drivers of its chemical reactivity and toxicity.
Analysis of related compounds, such as 4-(1,3-Thiazol-2-yl)benzaldehyde, reveals consistent hazard classifications. These include acute oral toxicity, skin and eye irritation, and respiratory irritation.[1][2] The benzaldehyde moiety itself is known to be harmful if swallowed and can cause irritation, while thiazole derivatives are often flammable and may exhibit toxicity.[3][4][5] Therefore, it is imperative to handle 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde as a hazardous substance.
Hazard Category
Presumptive Classification
Rationale and Precautionary Actions
Physical Hazards
Combustible Liquid (Assumed)
The benzaldehyde structure suggests combustibility.[4] Action: Keep away from heat, sparks, open flames, and hot surfaces. Store in a cool, well-ventilated area.[6]
Health Hazards
Acute Toxicity (Oral, Category 4)
Harmful if swallowed.[1][7] Action: Do not eat, drink, or smoke when using this product.[7] If swallowed, rinse mouth and seek immediate medical attention.[6][7]
Skin Irritation (Category 2)
Causes skin irritation.[1][2] Action: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[6] Wash hands and any exposed skin thoroughly after handling.[2]
Serious Eye Irritation (Category 2)
Causes serious eye irritation.[1][2] Action: Wear safety glasses with side shields or chemical goggles.[6] Ensure eyewash stations are accessible.[8]
Respiratory Irritation (STOT SE 3)
May cause respiratory irritation.[1][2][7] Action: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8][9] Avoid breathing dust, fumes, or vapors.[2][7]
Environmental Hazards
Harmful/Toxic to Aquatic Life
Benzaldehyde and related structures are classified as toxic to aquatic life.[4] Action: Prevent release to the environment.[6][7] Do not allow the product to enter drains or waterways.[3][6]
Part 2: Pre-Disposal Safety and Operations
Proper disposal begins long before the waste container is full. Adherence to these pre-operational steps is critical for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE) Selection
The selection of PPE is directly informed by the presumptive hazard assessment. The following ensemble provides a necessary baseline of protection:
Eye Protection: Chemical safety goggles are mandatory to protect against splashes that can cause serious eye irritation.[6]
Hand Protection: Nitrile or other chemically resistant gloves are required. Gloves must be inspected for integrity before each use and disposed of as contaminated solid waste after handling the chemical.[6]
Body Protection: A flame-resistant lab coat and closed-toe shoes are essential to protect against skin contact.[6]
Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to mitigate the risk of respiratory irritation from dust or vapors.[2][9]
Work Area Preparation
Designated Area: Designate a specific area within the laboratory for waste accumulation, away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[10][11]
Ventilation: Ensure the designated area is in a well-ventilated location, ideally near the fume hood where the waste is generated.[6][9]
Spill Kit: A chemical spill kit containing inert absorbent material (e.g., vermiculite, sand) should be readily accessible. Do not use combustible materials like paper towels for spill cleanup.[3]
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting, storing, and preparing 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde for final disposal. The guiding principle is waste segregation to prevent dangerous chemical reactions and to facilitate proper end-of-life treatment.
Workflow for Disposal of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
Caption: Disposal workflow for 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde.
Step 1: Waste Collection and Segregation
Primary Container: Collect all waste containing 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde, including pure compound, reaction mixtures, and contaminated materials, in a dedicated hazardous waste container.[3][11] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[12]
Segregation: This is a critical step. Aldehydes can be reactive. Do not mix this waste stream with strong acids, bases, or oxidizing agents. Non-halogenated solvent wastes may be combined, but specific approval should be sought from your institution's Environmental Health & Safety (EHS) office.[13]
Empty Containers: Original containers of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[13] The first rinseate is considered hazardous and must be collected in the designated waste container.[11] Subsequent rinses can typically be disposed of as aqueous waste, pending local regulations.[13] After rinsing and air-drying, deface the original label before disposing of the container in the appropriate solid waste stream (e.g., glass disposal box).[11]
Step 2: Labeling
Proper labeling is a legal requirement and essential for safety. The waste container must be clearly and indelibly labeled with the following information as soon as the first drop of waste is added[3]:
The words "Hazardous Waste"
The full, unabbreviated chemical name: "Waste 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde" (and any other components in the mixture).
The date on which waste was first added (the "accumulation start date").
An indication of the hazards (e.g., "Irritant," "Harmful," "Environmental Hazard").
Step 3: Interim Storage
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[3] This area must be at or near the point of generation and under the control of the laboratory personnel.
Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the largest container.[11] This prevents the spread of material in case of a leak or spill.
Container Integrity: Keep the container securely closed at all times, except when adding waste.[11][14] This prevents the release of vapors and protects the integrity of the lab atmosphere.
Step 4: Final Disposition
Do Not Treat: Do not attempt to neutralize or treat this chemical waste in the lab unless you are operating under a specific, approved protocol from your EHS office.[15] Some aldehydes can be deactivated, but this requires a validated procedure and may require a permit.[15]
Professional Disposal: All hazardous chemical waste must be disposed of through your institution's EHS program.[14] When the container is full, or if you are approaching the storage time limit for your SAA, submit a waste collection request to your EHS office.[11] They will arrange for pickup by a licensed hazardous waste disposal company.
Part 4: Emergency Procedures
Spill Response
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.[3]
Control Vapors and Ignition Sources: Ensure adequate ventilation.[6] If the material is combustible, remove all sources of ignition.[6]
Containment (Minor Spills): For small spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill.[3][7]
Cleanup: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal.[6]
Decontamination: Clean the spill area with soap and water. All cleanup materials (gloves, wipes) must be disposed of as hazardous waste.[3]
Reporting: Report the incident to your laboratory supervisor and EHS office as per institutional policy.
Personnel Exposure
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.
Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2][6] Seek medical attention if irritation persists.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[2][6] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde, upholding the principles of laboratory safety, environmental stewardship, and scientific integrity.
References
Benchchem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
Physikalisch-Technische Bundesanstalt. (n.d.).
Emory University. (n.d.). Chemical Waste Disposal Guidelines.
CDH Fine Chemical. (n.d.).
National Institutes of Health, PubChem. (n.d.). 4-(1,3-Thiazol-2-yl)benzaldehyde. Retrieved from [Link]
Synerzine. (2018, June 22). Safety Data Sheet: Benzaldehyde, 4-(1-methylethyl)-.
Washington State Department of Ecology. (n.d.).
Sigma-Aldrich. (2024, September 6).
Fisher Scientific. (n.d.). Safety Data Sheet: 3-(2-Methyl-thiazol-4-yl)-benzaldehyde.
Sigma-Aldrich. (2025, November 6).
Thermo Fisher Scientific. (2010, September 27).
Tokyo Chemical Industry. (2025, February 3). Safety Data Sheet: Benzaldehyde 2,4-Dinitrophenylhydrazone.
Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 4-(4-Methylpiperazino)benzaldehyde, 97%.
Fisher Scientific. (n.d.). Safety Data Sheet: 1,2,3-Thiadiazole-4-carboxaldehyde.
Vanderbilt University Medical Center. (n.d.).
Tokyo Chemical Industry. (2025, November 28). Safety Data Sheet: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.
Fisher Scientific. (2015, February 10). Safety Data Sheet: (2-Methyl-1,3-thiazol-4-yl)methanol.
Tokyo Chemical Industry. (2025, November 7). Safety Data Sheet: 4-(1,2,4-Triazol-1-yl)benzaldehyde.
Gomha, S. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.
Santos. (2021, July).
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 28343251, 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde. Retrieved from [Link].